Copper;platinum
Description
Structure
2D Structure
Properties
CAS No. |
116391-73-2 |
|---|---|
Molecular Formula |
Cu5Pt |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/5Cu.Pt |
InChI Key |
QWSGLNSEIOTPNE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Pt] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Copper;platinum
Electronic Structure Theory in Copper;platinum Systems
Electronic structure theory forms the foundation for understanding the intrinsic properties of Cu-Pt alloys. By calculating the electronic band structure, density of states, and other related properties, researchers can predict and explain the material's stability, conductivity, and reactivity.
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the Cu-Pt system to explore various aspects, including phase stability, surface reactions, and electronic properties.
DFT calculations have been instrumental in studying the phase stability of Cu-Pt alloys, helping to reproduce experimentally observed phases and even predict new ones. jps.jp For instance, first-principles calculations have suggested the existence of a new phase near the stoichiometry of Cu₇Pt. jps.jp The method is also used to model the electronic structure of both ordered and disordered phases of Cu-Pt alloys, providing insights into the changes that occur due to atomic arrangement. aps.org
In the realm of catalysis, DFT studies have been employed to understand reaction mechanisms on Cu-Pt surfaces. A notable example is the oxidation of carbon monoxide (CO), where DFT calculations have been used to compare the reaction on Cu₃Pt(111), Pt(111), and Cu(111) surfaces. researchgate.net These studies investigate the preferred adsorption sites and energies of reactants and intermediates, as well as the reaction pathways. For example, on a Cu₃Pt(111) surface, CO preferentially adsorbs on top of a Pt atom, while oxygen favors a face-centered cubic (fcc) hollow site surrounded by three Cu atoms. researchgate.net
Furthermore, DFT has been used to study the adsorption of other molecules, such as carbon dioxide (CO₂) and mercury, on Cu-Pt surfaces. tandfonline.comaps.org These calculations help in understanding the interaction strength and preferred binding sites, which are crucial for applications like catalysis and sensing. tandfonline.comaps.org The electronic properties calculated using DFT, such as the density of states, provide a fundamental understanding of these interactions. researchgate.net
Grand canonical DFT, an extension of traditional DFT, has been applied to electrochemical systems like the under-potential deposition of copper on platinum, providing insights into processes such as chloride desorption. arxiv.orgaip.org DFT is also used to model the voltammetric dealloying of Pt-Cu nanoparticles, where it helps to understand the thermodynamics of copper dissolution from the alloy surface. rsc.org
Table 1: Adsorption Energies of Various Species on Cu-Pt and Related Surfaces from DFT Calculations
| Adsorbate | Surface | Adsorption Site | Adsorption Energy (eV) |
| CO | Cu(111) | Fcc | -0.79 |
| CO | Pt₁/Cu(111) | Fcc | -0.91 |
| HCOO (bidentate) | Cu(111) | Bridge | -2.62 |
| HCOO (bidentate) | Pt₁/Cu(111) | Bridge | -2.54 |
| HCOO (monodentate) | Cu(111) | Fcc | -2.26 |
| HCOO (monodentate) | Pt₁/Cu(111) | Hcp | -2.09 |
| OH | Cu(111) | Fcc | -3.24 |
| OH | Pt₁/Cu(111) | Fcc | -3.10 |
| H | Cu(111) | Fcc | -2.48 |
| H | Pt₁/Cu(111) | Fcc | -2.49 |
Data sourced from a study on formic acid decomposition. doi.org
Hybrid Functionals and Empirical Pseudopotential Methods for this compound Electronic Structure
While standard DFT approximations like the Generalized Gradient Approximation (GGA) are widely used, they can sometimes fail to accurately predict certain properties like band gaps. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, can offer improved accuracy for electronic structure calculations. nih.govaps.org The Perdew-Burke-Ernzerhof (PBE) functional is a commonly used GGA functional in solid-state calculations. rsc.org Hybrid functionals like PBE0, which incorporates 25% of exact exchange, often provide a better description of electronic properties. aps.org Although specific applications of hybrid functionals to the Cu-Pt system are not extensively documented in the provided context, their general utility in correcting for the over-delocalization of electrons in standard DFT suggests they are a valuable tool for refining the electronic structure details of these alloys. aps.orgresearchgate.net
The empirical pseudopotential method is another powerful technique for calculating the band structure of alloys, including those with CuPt-type ordering. aip.orgaps.orgaps.orgcharlotte.edu This method uses experimentally fitted parameters to construct the pseudopotentials, which allows for the calculation of electronic properties as a function of factors like the long-range order parameter. aps.org It has been successfully applied to study the electronic band structure of partially ordered alloys, providing results that are in good agreement with experimental data. aps.orgcharlotte.edu This approach is particularly useful for understanding how the degree of ordering in CuPt-structured alloys influences their electronic properties, such as the band gap and effective masses. aps.org
D-Band Theory in this compound Catalysis
The d-band theory is a cornerstone in understanding the catalytic activity of transition metals and their alloys, including the Cu-Pt system. catalysis.blogresearchgate.net It establishes a relationship between the electronic structure of the metal, specifically the properties of its d-electrons, and its ability to bond with adsorbates. pnas.org
The d-band center model, proposed by Hammer and Nørskov, is a powerful concept within d-band theory. pnas.orgacs.org It posits that the energy of the d-band center relative to the Fermi level can serve as a descriptor for the strength of the interaction between a metal surface and an adsorbate. catalysis.blognih.gov A higher d-band center leads to stronger adsorption, while a lower d-band center results in weaker adsorption. catalysis.blog
In Cu-Pt alloys, the d-band center is influenced by several factors, including the composition and the strain within the material. nih.gov Alloying copper with platinum can tune the d-band center of the platinum atoms. The ligand effect, where the electronic properties of a Pt atom are modified by its neighboring Cu atoms, can lead to a downshift of the Pt d-band center. nih.gov This weakening of the adsorbate binding energy can be beneficial for certain catalytic reactions, like the oxygen reduction reaction (ORR), by facilitating the release of products and freeing up active sites. nih.gov Similarly, compressive strain in a Pt overlayer on a Cu substrate can also lower the d-band center, further weakening adsorbate binding. nih.gov The ability to tune the d-band center through alloying and strain is a key strategy in designing more efficient Cu-Pt catalysts. nih.gov
Table 2: Calculated Adsorption Energies and d-band Centers for Various Metals
| Metal | Adsorption Energy of O (eV) | d-band center (eV) |
| Ni | -5.73 | -1.25 |
| Pd | -4.43 | -1.80 |
| Pt | -4.26 | -2.47 |
| Cu | -3.88 | -2.71 |
| Ag | -3.11 | -4.13 |
| Au | -2.71 | -3.73 |
This table illustrates the general trend of decreasing adsorption strength with a lower (more negative) d-band center. Data adapted from Greeley et al. uc.edu
For magnetic transition metals and their alloys, spin polarization can have a notable effect on the d-band and, consequently, on catalytic activity. nih.govresearchgate.net In a spin-polarized system, the d-band splits into spin-up and spin-down sub-bands, each with its own center. researchgate.net This splitting can influence the adsorption energy of molecules. nih.gov The conventional d-band model, which considers a spin-averaged d-band center, may be insufficient for accurately describing adsorption on magnetically polarized surfaces. nih.govresearchgate.net A generalized d-band model that accounts for the separate spin-up and spin-down d-band centers has been proposed to provide a more accurate description. nih.gov The interaction between an adsorbate and a magnetic surface can be stabilized through a competition of spin-dependent interactions. researchgate.net While copper is not magnetic, platinum is close to the Stoner criterion for ferromagnetism, and alloying can induce magnetic moments. Therefore, considering spin polarization effects can be important for a precise understanding of the catalytic properties of certain Cu-Pt compositions and structures. acs.org
Phase Diagram Modeling and Prediction for this compound Systems
The copper-platinum (Cu-Pt) binary system is characterized by a continuous solid solution at high temperatures and the formation of several ordered intermetallic phases at lower temperatures. matec-conferences.org Understanding the phase equilibria and thermodynamic properties of this system is crucial for its application in catalysis and materials science. matec-conferences.orgcore.ac.uk Computational modeling, particularly through the CALPHAD (CALculation of PHAse Diagrams) methodology, provides a powerful tool for predicting the phase behavior and thermodynamic properties of Cu-Pt alloys. researchgate.netresearchgate.net
The CALPHAD method is a phenomenological approach used to computationally model and predict phase equilibria and thermodynamic properties in multicomponent systems. arxiv.orgthermocalc.com The process involves creating mathematical models that describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. arxiv.orgingentaconnect.com
The methodology for developing a thermodynamic database for a system like Cu-Pt generally follows four steps: thermocalc.com
Data Collection: Gathering all available experimental data, including phase equilibria (like liquidus and solidus temperatures), crystallographic information, and thermochemical data (such as enthalpies of mixing and activities). core.ac.ukthermocalc.com For the Cu-Pt system, this includes data on liquidus and solidus temperatures, activities of copper at various temperatures, and parameters of long- and short-range order. core.ac.uk
Model Selection: Choosing appropriate thermodynamic models for each phase. For the Cu-Pt system, the disordered face-centered cubic (A1) and liquid phases are typically treated as substitutional solutions. core.ac.ukresearchgate.net Ordered phases are described using more complex models, such as the two- or four-sublattice models within the Compound Energy Formalism (CEF), which can account for ordering. core.ac.ukresearchgate.net
Parameter Optimization: The adjustable parameters within the selected Gibbs energy models are optimized to achieve the best possible fit to the collected experimental and theoretical data. researchgate.netingentaconnect.com This is often performed using software packages like Thermo-Calc. researchgate.net
Validation and Database Creation: The resulting set of optimized parameters forms a self-consistent thermodynamic description of the system. researchgate.net This description can then be used to calculate the phase diagram and other thermodynamic properties, which are validated against experimental data. thermocalc.com This assessed data is then added to a larger thermodynamic database for use in predicting the behavior of more complex, higher-order alloy systems. ingentaconnect.com
A key advantage of the CALPHAD approach is its ability to extrapolate and predict phase behavior in regions where experimental data is scarce, such as the Pt-rich side of the Cu-Pt diagram, and to serve as a basis for modeling ternary and higher-order systems. researchgate.netingentaconnect.com
The computational thermodynamic assessment of the Cu-Pt system relies on accurately modeling the Gibbs free energy for each phase. The disordered phases (liquid and A1) are modeled as substitutional solutions, while sublattice models are employed for the ordered phases. core.ac.ukresearchgate.net The Gibbs free energy of the ordered phases is described using models that explicitly account for the contribution of short-range order (SRO) through reciprocal parameters. core.ac.ukresearchgate.net
A consistent set of thermodynamic parameters derived from this assessment can satisfactorily reproduce experimental data, including phase equilibria, enthalpies, the activity of copper, and long-range order parameters. core.ac.ukresearchgate.net The models can also describe metastable phases, providing a more complete thermodynamic picture of the system. matec-conferences.org
The stability of Cu-Pt alloys is directly related to their thermodynamic properties. For instance, the thermodynamic stability of ordered intermetallic compounds is linked to their high bond strength, which results from ordering. matec-conferences.org A lower thermodynamic stability corresponds to a lower order-disorder phase transition temperature, as less thermal energy is required to disrupt the ordered structure. matec-conferences.org Density Functional Theory (DFT) calculations are often used to determine the heats of formation of various phases, which are critical inputs for the CALPHAD assessment and provide insight into phase stability. matec-conferences.org
| Phase | Thermodynamic Model Used | Key Properties Modeled |
|---|---|---|
| Liquid | Substitutional Solution | Liquidus and Solidus Lines, Enthalpy of Mixing |
| A1 (Disordered FCC) | Substitutional Solution | Phase Boundaries, Short-Range Order Parameters |
| L12-Cu3Pt, L10-CuPt, L11-CuPt | Two- and Four-Sublattice Models | Gibbs Free Energy, Order-Disorder Transitions, Long-Range Order Parameters |
The Cu-Pt system is notable for the variety of ordered phases that form at lower temperatures from the disordered face-centered cubic (FCC) solid solution. matec-conferences.org The thermodynamic stability of these ordered structures dictates the material's properties at operating temperatures.
Key ordered phases in the Cu-Pt system include:
L1₁-CuPt: This unique rhombohedral superlattice forms near the 50 at.% composition below approximately 812°C. matec-conferences.org It is a stable phase in the system. core.ac.uk
L1₂-Cu₃Pt: This phase is observed in the copper-rich region, around 30 at.% Pt. matec-conferences.org It has a congruent order-disorder transition point around 16 at.% Pt. core.ac.uk
Metastable Phases: Thermodynamic assessments also consider metastable phases such as L1₂-CuPt₃ and L1₀-CuPt to provide a comprehensive model of the system's energetics. matec-conferences.orgcore.ac.uk
The stability of these phases is a critical factor for applications. For example, to use the L1₂-Cu₃Pt alloy for high-temperature structural applications, its thermodynamic stability would need to be enhanced to raise its ordering temperature above 735°C. matec-conferences.org Computational studies, using first-principles calculations, investigate the effect of adding ternary elements (like Al, Cr, or Zn) to substitute on the Pt site in L1₂-Cu₃Pt. matec-conferences.org Such calculations reveal that aluminum additions can enhance the thermodynamic phase stability, while zinc and chromium may diminish it. matec-conferences.org
| Ordered Phase | Stoichiometry | Crystal Structure | Stability Status | Approximate Transition Temperature |
|---|---|---|---|---|
| CuPt | ~1:1 | L11 (Rhombohedral) | Stable | ~812°C matec-conferences.org |
| Cu3Pt | ~3:1 | L12 (Cubic) | Stable | ~735°C matec-conferences.org |
| CuPt | 1:1 | L10 (Tetragonal) | Metastable | N/A |
| CuPt3 | 1:3 | L12 (Cubic) | Metastable | N/A |
Computational Approaches for Reaction Mechanism Elucidation in this compound Catalysis
Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), has become essential for understanding the mechanisms of catalytic reactions involving Cu-Pt alloys. mdpi.comacs.org These approaches provide an atomic-level framework for interpreting spectroscopic data and elucidating complex reaction pathways. acs.org
The general computational strategy for investigating a catalytic system like Cu-Pt involves several key steps: mdpi.com
Active Site Modeling: The first step is to build a realistic molecular model of the catalyst's active site. mdpi.com For Cu-Pt catalysts, this involves modeling the bimetallic surface, considering factors like surface composition, ordering, and the interaction with the support material. rsc.org
Reaction Pathway Calculation: DFT calculations are used to map out the potential energy surface of the catalytic reaction. mdpi.com This involves calculating the adsorption energies of reactants, the energies of intermediate states, and the activation barriers for each elementary reaction step. researchgate.net From these calculations, free energy diagrams can be constructed to visualize the thermodynamics of the entire reaction pathway. mdpi.com
Model Refinement: A crucial aspect is the iterative refinement of the model. researchgate.net By comparing the predictions of the microkinetic model with experimental reaction kinetics data, researchers can validate or revise their hypotheses about the nature of the active site and the dominant reaction mechanism. researchgate.netosti.gov
For Cu-Pt catalysts, these computational tools are vital for understanding how alloying and atomic ordering influence catalytic performance, such as in oxidation reactions. matec-conferences.orgrsc.org For example, DFT and ab initio thermodynamics can be used to study the stability of the Cu-Pt alloy against oxidation, a key factor in catalyst durability during processes like ammonia (B1221849) oxidation. rsc.org
Machine Learning Integration with Theoretical Studies for this compound Design
The design of new materials, including Cu-Pt alloys for catalysis or other applications, involves navigating a vast and complex design space of possible compositions and structures. techscience.commdpi.com Traditional computational methods like DFT can be resource-intensive, making an exhaustive search impractical. arxiv.org Machine learning (ML) has emerged as a powerful tool to accelerate this process by learning from existing data. techscience.comacs.org
In the context of Cu-Pt systems, ML can be integrated with theoretical studies in several ways:
Accelerating Phase Diagram Calculations: ML interatomic potentials (MLIPs) can be trained on a set of DFT energy calculations. arxiv.org Once trained, these potentials can predict the energies of new atomic configurations with an accuracy close to that of DFT but at a computational cost that is orders of magnitude lower. arxiv.org This allows for high-throughput screening of compositions and the rapid calculation of phase diagrams using frameworks like CALPHAD. arxiv.org
Predicting Material Properties: ML models can be trained to predict the properties of copper alloys, such as hardness, tensile strength, and electrical conductivity, directly from their chemical composition. techscience.com By coupling these predictive models with optimization algorithms like genetic algorithms (GA), it is possible to identify novel alloy compositions with an optimal balance of desired properties, overcoming traditional trade-offs. techscience.com
Catalyst Design and Screening: In catalysis, ML models can learn the complex relationship between the structure of a catalyst's active site and its catalytic activity. acs.org By using features that capture the relevant physics, such as the coordination number of surface atoms, ML can rapidly screen vast numbers of potential alloy compositions to identify promising candidates. acs.org For example, ML has been used to screen Pt-monolayer alloy nanoparticles to find catalysts with improved activity and reduced cost. acs.org
The integration of ML with DFT and CALPHAD provides a powerful, data-driven framework for the intelligent design of Cu-Pt alloys, significantly reducing the time and cost associated with the discovery of new high-performance materials. arxiv.orgtechscience.com
Advanced Synthesis Methodologies for Copper;platinum Nanostructures
Green Synthesis Routes for Copper;platinum Nanomaterials
Green synthesis approaches utilize environmentally benign reagents and conditions, minimizing the generation of hazardous byproducts. These methods are gaining prominence as sustainable alternatives to conventional chemical synthesis.
Biological synthesis, a cornerstone of green chemistry, employs biological entities such as plants and microorganisms to reduce metal ions into nanoparticles. nih.gov This eco-friendly process leverages the inherent reducing and stabilizing capabilities of biomolecules. nih.govmdpi.com
Plant extracts, rich in phytochemicals like flavonoids, tannins, alkaloids, and polyphenols, serve as effective reducing and capping agents for the synthesis of nanoparticles. mdpi.comrsc.org The general process involves mixing an aqueous solution of metal precursor salts (e.g., copper and platinum salts) with a plant extract. nih.gov The reaction conditions, including temperature, pH, and extract concentration, significantly influence the size, shape, and morphology of the resulting nanoparticles. mdpi.comnih.gov For instance, studies on copper nanoparticles (CuNPs) have shown that various plant components, including leaves, fruits, and stems, can facilitate their formation. mdpi.com Similarly, extracts from plants like Diopyros kaki and Anacardium occidentale have been successfully used to biosynthesize platinum nanoparticles (PtNPs) by reducing Pt(IV) ions at elevated temperatures. nih.gov While direct synthesis of bimetallic CuPt nanoparticles using a single plant extract is an area of ongoing research, the principles established from the synthesis of individual copper and platinum nanoparticles provide a strong foundation. nih.govnih.gov
Microorganisms, including bacteria and fungi, also represent a versatile platform for nanoparticle synthesis. ignited.inresearchgate.net These microbes produce enzymes and other metabolites that can effectively reduce metal ions. For example, bacterial strains like Pseudomonas stutzeri have been used to synthesize CuNPs, while sulfate-reducing bacteria such as Desulfovibrio desulfuricans have been employed for the biosynthesis of PtNPs. ignited.inresearchgate.net The process typically involves incubating the microbial culture with a solution of the metal ions. ignited.in The resulting nanoparticles can be formed either intracellularly or extracellularly. The biomolecules present on the surface of these biologically synthesized nanoparticles act as natural capping agents, preventing agglomeration. researchgate.net
Table 1: Examples of Biological Resources for Nanoparticle Synthesis
| Biological Source | Type | Nanoparticle Synthesized | Key Biomolecules Involved | Reference |
|---|---|---|---|---|
| Jatropha curcas | Plant (Leaf Extract) | Copper (CuNPs) | Flavonoids, tannins, glycosides, alkaloids | rsc.org |
| Diopyros kaki | Plant (Leaf Extract) | Platinum (PtNPs) | Not specified | nih.gov |
| Pseudomonas stutzeri | Bacterium | Copper (CuNPs) | Not specified | ignited.in |
| Desulfovibrio desulfuricans | Bacterium | Platinum (PtNPs) | Not specified | researchgate.net |
Sonoelectrochemical synthesis is a hybrid technique that combines ultrasound with electrochemistry to produce nanomaterials. hielscher.com This method is recognized for its efficiency, environmental friendliness, and ability to control the geometry of the forming particles. researchgate.netnih.gov The application of high-intensity ultrasound during electrodeposition promotes the de-agglomeration of particles, accelerates the electrolysis process, and keeps the electrode surface clean for continuous synthesis. hielscher.comresearchgate.net
In the synthesis of bimetallic Cu-Pt nanopowders, sonoelectrochemistry allows for the co-deposition of both metals from a solution containing their respective ions. nih.gov For metals with a significant difference in standard electrode potentials, such as copper and platinum, the more electropositive metal (copper) tends to be reduced first. nih.gov A portion of the freshly reduced copper can then act as a sacrificial metal, reducing platinum ions in a galvanic replacement reaction. researchgate.netnih.gov This process can lead to the formation of core-shell structures (Cu@Pt). researchgate.net The composition of the final Cu-Pt nanopowders can be controlled by adjusting the concentrations of the precursor salts and by subsequent leaching processes to increase the platinum content. nih.gov
Research has demonstrated the synthesis of Cu-Pt nanopowders where pure copper particles are first formed sonoelectrochemically, followed by a displacement reaction where surface copper atoms are replaced by platinum atoms. researchgate.net Transmission electron microscopy (TEM) analysis of such nanoparticles revealed a mean diameter of around 8 nm. researchgate.net Another approach involves the rapid, surfactant-free synthesis of Pt-Cu nanoparticles on nitrogen-doped carbon nanotubes (NCNTs) via ultrasound-assisted redox replacement, yielding particles with a mean diameter as low as approximately 2.8 nm. researchgate.netacs.org This method showcases the capability of sonoelectrochemistry to produce small, well-dispersed bimetallic nanoparticles. researchgate.netacs.org
Table 2: Parameters in Sonoelectrochemical Synthesis of Cu-Pt Nanoparticles
| Parameter | Influence on Synthesis | Typical Values/Conditions | Reference |
|---|---|---|---|
| Ultrasound Frequency | Affects cavitation and radical generation | 20 kHz - 346 kHz | researchgate.netacs.orgmdpi.com |
| Acoustic Power | Controls the intensity of sonication effects | 100 W | researchgate.netacs.org |
| Precursor Concentration | Determines the final composition of the alloy | Varied based on desired stoichiometry | nih.gov |
| Electrode Material | Acts as the working electrode for deposition | Ultrasound probe can act as the electrode | researchgate.net |
| Reaction Medium | Influences ion mobility and stability | Aqueous solutions, often with buffers | mdpi.com |
Wet Chemical and Solution-Based Synthesis Techniques for this compound
Wet chemical methods are versatile, solution-phase approaches that offer excellent control over the size, shape, and composition of nanoparticles through the manipulation of reaction parameters.
The polyol method is a widely used technique for synthesizing metal nanoparticles, where a polyol (e.g., ethylene (B1197577) glycol) acts as both the solvent and the reducing agent at elevated temperatures. researchgate.netcetjournal.it This process allows for the production of nanoparticles with controlled size and shape. researchgate.net
For the synthesis of copper-platinum composites, the polyol-formaldehyde method has been employed. rsc.org In this approach, bimetallic composites supported on carbon black (CB) were prepared through either consecutive deposition of the two metals or co-deposition. rsc.org It was observed that the presence of copper facilitates the deposition of platinum, resulting in a higher platinum content in the final product compared to the synthesis of monometallic platinum nanoparticles under similar conditions. rsc.org
The polyol process for individual metals is also well-established. For copper nanoparticles, the reduction of a copper salt in a polyol medium can yield particles in the tens of nanometers range. researchgate.net For platinum nanoparticles, ethylene glycol is a common polyol used, and the reaction temperature is typically raised to induce reduction. nih.govacs.org The addition of a stabilizing agent, such as polyvinylpyrrolidone (B124986) (PVP), is often crucial to prevent particle aggregation and control growth. nih.gov The molar ratio of the stabilizer to the metal precursor can significantly impact the final particle size. nih.gov While ethylene glycol can act as a reducing agent at high temperatures, other reducing agents can be added to facilitate the reaction at lower temperatures. nih.govresearchgate.net
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method is effective for producing crystalline, monodispersed nanoparticles.
A one-pot hydrothermal method has been successfully demonstrated for the synthesis of monodispersed CuPt alloy nanoparticles with diameters in the range of 20–30 nm. rsc.org This approach offers a straightforward route to creating bimetallic alloys with uniform size distribution. rsc.org The resulting CuPt alloy nanoparticles have shown superior catalytic performance compared to pure platinum nanoparticles in various reactions, which is attributed to the more available active sites and a favorable d-band structure. rsc.org
The hydrothermal synthesis of noble metal nanoparticles often utilizes reducing and capping agents to control the particle formation. nih.gov For instance, ultrasmall platinum nanoparticles with an average size of 2.45 nm have been synthesized hydrothermally using poly(vinyl pyrrolidone) (PVP) as both the reducing and capping agent. nih.gov Similarly, various reducing agents and stabilizers are employed in the hydrothermal synthesis of copper nanoparticles to control their size and shape. brjac.com.br The principles from these individual syntheses can be applied to the co-reduction of copper and platinum precursors in a single hydrothermal process to form alloys. rsc.org
Table 3: Comparison of Hydrothermally Synthesized CuPt and Pt Nanoparticles
| Nanoparticle | Average Size | Synthesis Method | Key Feature | Reference |
|---|---|---|---|---|
| CuPt Alloy | 20-30 nm | One-pot hydrothermal | Monodispersed | rsc.org |
| Pt | 2.45 nm | Hydrothermal with PVP | Ultrasmall | nih.gov |
| Pt-group metals | < 5 nm | Hydrothermal with HEPES | Monodispersed | researchgate.net |
Co-reduction strategies involve the simultaneous reduction of multiple metal precursors in a single pot to form multicomponent nanoalloys. This approach is challenging due to the different reduction potentials of the various metal ions, which can lead to difficulties in controlling the nucleation and growth kinetics. acs.orgresearchgate.net
A facile one-pot solvothermal synthesis method has been developed for the preparation of ternary Pt-Ni-Cu alloy nanocrystals. acs.orgresearchgate.net By carefully controlling the reaction conditions, the shape of the resulting nanoalloys could be tuned from crossed and dendritic to concave nanocubic and rough octahedral structures. acs.orgresearchgate.net These ternary alloys have demonstrated enhanced electrocatalytic activity and stability compared to their monometallic and bimetallic counterparts, highlighting the synergistic effects of combining three metals at the nanoscale. acs.orgresearchgate.net
The synthesis of ternary nanoalloys often involves the use of a solvent, a reducing agent, and a capping agent to direct the shape and size of the final particles. The choice of these reagents and the reaction temperature are critical parameters that dictate the final morphology and composition of the nanocrystals. The successful synthesis of Pt-Ni-Cu nanoalloys provides a framework for developing co-reduction strategies for other ternary systems, including those based on copper and platinum with a third metallic component.
Vapor Deposition and Electrodeposition Techniques for this compound Films and Nanoparticles
Vapor deposition and electrodeposition are two key methodologies for the fabrication of high-purity copper-platinum (Cu-Pt) films and nanoparticles. These techniques allow for a high degree of control over the material's structure and composition at the atomic or near-atomic level, which is crucial for applications in electronics and electrocatalysis.
Physical Vapor Deposition (PVD) of this compound Thin Films
Physical Vapor Deposition (PVD) encompasses a variety of techniques where a material is vaporized from a source in a vacuum environment and subsequently condensed onto a substrate to form a thin film. acs.orgaemdeposition.com For the synthesis of bimetallic Cu-Pt films, co-sputtering is a commonly employed PVD method. semicore.com This technique involves the simultaneous sputtering of both copper and platinum from separate targets within a vacuum chamber. semicore.com The power supplied to each sputtering target can be independently controlled, which allows for precise tuning of the deposition rate of each metal and, consequently, the stoichiometry of the resulting alloy film. semicore.comvaccoat.com
The properties of the deposited Cu-Pt thin films are highly dependent on several process parameters. The sputtering power, for instance, not only influences the composition but also the crystallinity and electrical resistance of the film. vaccoat.com Higher sputtering power can lead to better crystallinity. vaccoat.com The substrate temperature during deposition is another critical factor that affects the microstructure and phase formation of the film. Elevated temperatures can facilitate the formation of ordered intermetallic phases, which may exhibit unique catalytic properties compared to disordered solid solutions. The working gas pressure, typically argon, also plays a role in the film's density and morphology.
| PVD Parameter | Influence on this compound Thin Film |
| Sputtering Power | Controls the elemental composition and can affect crystallinity. semicore.comvaccoat.com |
| Substrate Temperature | Influences the crystallinity, grain size, and formation of ordered phases. |
| Working Gas Pressure | Affects the density and microstructure of the film. |
Electrodeposition of this compound Nanoparticles on Electrodes
Electrodeposition is a versatile and cost-effective method for synthesizing Cu-Pt nanoparticles directly onto conductive substrates. This technique is particularly advantageous for creating electrocatalysts for applications such as fuel cells. The process involves the reduction of copper and platinum precursor ions from an electrolyte solution onto an electrode surface by applying an electrical potential.
The composition of the electrodeposited Cu-Pt alloy can be controlled by adjusting the deposition potential or the relative concentrations of the Cu(II) and Pt(IV) or Pt(II) ions in the electrolyte solution. researchgate.net The morphology and size of the nanoparticles are influenced by factors such as the deposition time, the use of pulsed potential or current, and the presence of additives in the plating bath. For instance, the use of a double-pulse electrodeposition procedure can lead to the formation of dendritic platinum structures with high porosity. acs.org The initial stages of electrodeposition often involve the nucleation and growth of the metallic phase, which can be influenced by the substrate material. unito.it
Template-Assisted Synthesis of this compound Nanostructures
Template-assisted synthesis offers a powerful approach to control the size, shape, and distribution of Cu-Pt nanostructures by using a pre-existing template to guide their formation.
Metal-Organic Framework (MOF)-Derived this compound Catalysts
Metal-Organic Frameworks (MOFs) are crystalline materials with well-defined pores and high surface areas, making them excellent templates for synthesizing highly dispersed nanoparticles. acs.orgutep.edu A notable example is the in-situ synthesis of core-shell Pt-Cu frame@HKUST-1, where HKUST-1 is a copper-based MOF. acs.org In this approach, pre-synthesized Pt-Cu frames are encapsulated within a HKUST-1 shell using a microwave-assisted method. acs.org This method allows for the creation of multifunctional catalysts where the MOF shell can provide size selectivity and the bimetallic core exhibits high catalytic activity. acs.org The synthesis of bimetallic nanoparticles within MOFs can also be achieved by introducing the metal precursors into the MOF pores followed by a reduction step. The porous structure of the MOF helps to prevent the agglomeration of the nanoparticles, leading to highly dispersed and stable catalysts. acs.org
Strategies for Composition and Morphological Control in this compound Synthesis
The catalytic and electronic properties of Cu-Pt nanostructures are intrinsically linked to their composition and morphology. Therefore, precise control over these parameters is essential for designing high-performance materials.
Control of Alloying Ratio in this compound Systems
The ratio of copper to platinum in the alloy is a critical factor that can be tuned to optimize catalytic activity and stability. In colloidal synthesis methods, the initial molar ratio of the copper and platinum precursors in the reaction solution is a primary determinant of the final composition of the nanoparticles. semi.ac.cn However, differences in the reduction kinetics of the metal precursors can lead to deviations from the expected stoichiometry.
In single atom alloys (SAAs), where individual platinum atoms are dispersed in a copper matrix, the synthesis can be achieved by a galvanic replacement reaction. nih.gov This method allows for the creation of highly efficient catalysts with minimal use of the precious metal. eurekalert.org For instance, Pt-Cu SAA catalysts have demonstrated exceptional performance in glycerol (B35011) hydrogenolysis. nih.gov
In physical synthesis methods like spark ablation, the composition of bimetallic nanoparticles can be tailored by using electrodes of pure metals or pre-alloyed materials in different configurations. rsc.org This technique allows for the production of Pd-Cu nanoparticles with a wide range of compositions, and similar principles can be applied to the Cu-Pt system. rsc.org
| Synthesis Method | Key Control Parameter for Alloying Ratio |
| Colloidal Synthesis | Initial molar ratio of metal precursors. semi.ac.cn |
| Galvanic Replacement (for SAAs) | Controlled surface reaction between a less noble metal nanostructure and a more noble metal precursor. nih.gov |
| Spark Ablation | Composition of the electrodes. rsc.org |
| Co-sputtering (PVD) | Relative power supplied to the individual metal targets. semicore.com |
| Electrodeposition | Deposition potential and relative concentration of metal ions in the electrolyte. researchgate.net |
Facet and Surface Orientation Control in this compound Nanoparticles
The precise control over the crystallographic facets and surface orientation of copper-platinum (CuPt) nanoparticles is a critical aspect of advanced synthesis methodologies. The exposed crystal planes at the nanoparticle surface significantly influence their catalytic, optical, and electronic properties. Researchers have developed sophisticated strategies to manipulate the nucleation and growth processes, thereby tailoring the final morphology and achieving desired facet exposure. These methods primarily rely on the meticulous adjustment of reaction parameters, including the choice of capping agents, reaction time, and temperature, to direct the anisotropic growth of the nanocrystals.
A prominent strategy for achieving facet control involves a two-step process where pre-synthesized nanoparticles with a specific shape are used as templates. For instance, rhombic dodecahedral (RD) copper-copper;platinum (Cu-CuPt) core-shell nanocrystals can be synthesized by depositing platinum onto copper nanocube templates. Subsequent removal of the copper core through etching leads to the formation of ultrathin octahedral (OCT) CuPt nanocages. acs.orgresearchgate.netnycu.edu.tw This transformation from a rhombic dodecahedral to an octahedral structure demonstrates a powerful method for controlling the final facet orientation of the bimetallic nanostructure.
The morphology of the final CuPt nanocages can be further tuned by adjusting the reaction time during the initial core-shell synthesis. Shorter reaction times result in the formation of quasi-rhombic dodecahedral (QRD) and spiny-rhombic dodecahedral (SRD) intermediates. researchgate.netnycu.edu.tw Upon etching, these intermediates yield porous octahedral (POCT) and spiny octahedral (SOCT) nanocages, respectively, each with distinct surface features and facet exposure. researchgate.netnycu.edu.tw
Another effective approach to control the morphology and, consequently, the surface orientation of CuPt nanoparticles is through the careful selection and concentration tuning of capping agents and solvents in a one-pot synthesis. By varying the relative ratios of oleylamine (B85491) and oleic acid, which act as stabilizers, in different solvents, the growth of CuPt nanoparticles can be directed towards various shapes, from spherical particles to nanorods of tunable lengths. acs.orgresearchgate.net The anisotropic growth into nanorods, for example, inherently leads to the preferential exposure of certain crystallographic facets along the length and at the tips of the nanostructure.
The following tables summarize key research findings on the facet and surface orientation control in this compound nanoparticles, detailing the synthesis parameters and the resulting morphologies.
Table 1: Facet Transformation in this compound Nanocages via a Two-Step Method
Click to view data
| Intermediate Morphology | Precursor Template | Key Synthesis Step | Final Nanocage Morphology | Primary Exposed Facets | Reference |
| Rhombic Dodecahedral (RD) Core-Shell | Copper Nanocubes | Deposition of Pt followed by Cu core etching | Octahedral (OCT) | {111} | acs.orgresearchgate.net |
| Quasi-RD (QRD) Core-Shell | Copper Nanocubes | Shortened Pt deposition time before etching | Porous OCT (POCT) | {111} with pores | researchgate.netnycu.edu.tw |
| Spiny-RD (SRD) Core-Shell | Copper Nanocubes | Extended Pt deposition time before etching | Spiny OCT (SOCT) | High-index facets on spines | researchgate.netnycu.edu.tw |
Table 2: Influence of Capping Agents and Solvents on this compound Nanoparticle Morphology
Click to view data
| Oleylamine (mL) | Oleic Acid (mL) | Solvent | Resulting Morphology | Average Dimensions | Reference |
| 0.6 | 0.8 | 1-Octadecene | Nanorods | 12.6 ± 1.9 nm (length) | acs.org |
| 1.2 | 0.8 | 1-Octadecene | Nanorods | 27.8 ± 4.4 nm (length) | acs.org |
| 0.8 | 0.6 | Diphenyl ether | Nanorods | 37.1 ± 10.1 nm (length) | acs.org |
| 0.8 | 0.6 | Dibenzyl ether | Nanorods | 55.5 ± 7.8 nm (length) | acs.org |
| Not specified | Not specified | 1-Octadecene | Spherical Nanoparticles | ~2.5 nm (diameter) | acs.org |
| Not specified | Not specified | 1-Octadecene | Nanocubes | Not specified | acs.org |
These methodologies underscore the importance of kinetic and thermodynamic control during nanoparticle synthesis to achieve specific shapes and surface structures. The ability to selectively expose high-energy facets or create unique surface topographies, such as those on spiny nanocages, is paramount for enhancing the performance of this compound nanostructures in various applications.
Structural and Electronic Characterization of Copper;platinum Materials
Microscopic and Spectroscopic Techniques for Copper-Platinum
A combination of advanced analytical methods provides a multi-faceted understanding of Cu-Pt materials, from their nanoscale morphology to their surface electronic states.
Electron microscopy techniques are indispensable for visualizing the morphology and atomic arrangement of Cu-Pt nanostructures. nih.gov
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the detailed analysis of individual Cu-Pt nanoparticles. nih.govrsc.org High-resolution TEM (HR-TEM) can resolve atomic lattices, enabling the identification of crystal phases, defects, and the size and shape of the nanoparticles. nih.govrsc.org
Scanning Transmission Electron Microscopy (STEM): STEM, particularly when equipped with a high-angle annular dark-field (HAADF) detector, provides Z-contrast imaging where heavier atoms (like platinum) appear brighter than lighter atoms (like copper). nih.gov This capability is crucial for discerning the elemental distribution within individual nanoparticles, such as identifying core-shell or alloyed structures. nih.gov Advanced STEM techniques can even provide insights into the stability of these nanostructures under quasi-in situ, in situ, or operando conditions. nih.gov For example, HAADF-STEM imaging has been used to confirm the presence of atomically dispersed platinum on copper nanoparticles. researchgate.net
| Technique | Information Obtained for Copper-Platinum Nanostructures | Key Applications |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size distribution, and aggregation. | Overall sample morphology and nanoparticle dispersion. |
| Transmission Electron Microscopy (TEM) | High-resolution images of individual nanoparticles, crystal phase, defects, particle size, and shape. | Detailed structural analysis of individual nanoparticles. |
| Scanning Transmission Electron Microscopy (STEM) | Z-contrast imaging for elemental distribution (core-shell, alloy), atomic-level structural information. | Mapping elemental composition within single nanoparticles. |
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in Cu-Pt materials. mccrone.comresearchpublish.commdpi.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, it is possible to determine the crystal structure, lattice parameters, and crystallite size of the different phases. researchpublish.commdpi.com
In Cu-Pt systems, XRD is used to confirm the formation of alloys and to identify specific intermetallic compounds. For example, annealing a mixture of copper and platinum at high temperatures is expected to form a (Pt, Cu) solid solution, and XRD can be used to verify the resulting crystal structure. acs.org The technique is also essential for assessing the phase purity of a sample, ensuring that the desired crystalline phase has been synthesized. ncl.ac.uk
| Parameter | Information Provided by XRD |
|---|---|
| Crystalline Phase Identification | Determines the specific crystal structures present (e.g., face-centered cubic for alloys). |
| Lattice Parameters | Measures the dimensions of the unit cell, which can indicate alloying. |
| Crystallite Size | Estimates the size of the coherently scattering crystalline domains. |
| Phase Purity | Assesses the presence of any unwanted crystalline phases. |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical (oxidation) states of the elements on the surface of a material. phi.comeag.com With a typical analysis depth of less than 5 nm, XPS is particularly well-suited for studying the surface of catalysts, where most reactions occur. phi.com
For Cu-Pt materials, XPS can be used to:
Determine the surface atomic ratio of copper to platinum.
Identify the oxidation states of both copper (e.g., Cu(0), Cu(I), Cu(II)) and platinum (e.g., Pt(0), Pt(II), Pt(IV)). xpsfitting.comsurfacesciencewestern.com
Investigate the electronic interactions between copper and platinum, which can influence the catalytic activity. rsc.orgnih.gov
The binding energies of the core-level electrons of Cu and Pt can shift due to changes in their chemical environment, providing insights into the electronic structure of the bimetallic system. nih.gov
| Analysis | Information Revealed for Copper-Platinum |
|---|---|
| Elemental Composition | Quantitative surface atomic percentages of Cu and Pt. |
| Chemical State Analysis | Determination of the oxidation states of Cu and Pt on the surface. |
| Electronic Structure | Insights into the electronic interactions and charge transfer between Cu and Pt. |
Energy-Dispersive X-ray Spectroscopy (EDS or EDXS), often coupled with SEM or STEM, is a technique used for elemental analysis. unam.mxwikipedia.orgoxinst.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.orgmemphis.edu This allows for the identification and quantification of the elements present in the analyzed volume. wikipedia.org
A key application of EDS in the study of Cu-Pt systems is elemental mapping. memphis.edu By scanning the electron beam across the sample and collecting an EDS spectrum at each point, a map of the spatial distribution of copper and platinum can be generated. This is invaluable for visualizing the elemental composition of individual nanoparticles and confirming the formation of alloyed, core-shell, or segregated structures. oxinst.com
In-situ and Operando Characterization of Copper-Platinum Catalysts
While the aforementioned techniques provide a detailed static picture of Cu-Pt materials, in-situ and operando characterization methods are crucial for understanding their dynamic behavior under reaction conditions. researchgate.netmdpi.comaip.org These techniques allow researchers to observe the catalyst as it functions, providing insights into reaction mechanisms and catalyst deactivation. aip.orgacs.org
In-situ STEM allows for the direct observation of structural and morphological changes in Cu-Pt catalysts in a controlled gaseous or liquid environment at elevated temperatures. ornl.govyoutube.comresearchgate.net By using specialized holders, researchers can expose the catalyst to reactive gases and monitor the resulting transformations in real-time at the nanoscale. ornl.gov
For example, in-situ STEM can be used to study:
The sintering of Cu-Pt nanoparticles at high temperatures.
The restructuring of the nanoparticle surface in response to different gas atmospheres (e.g., oxidizing or reducing conditions). youtube.com
The interaction of reactants with the catalyst surface.
These observations are critical for understanding how the structure of the catalyst evolves during a reaction and how these changes relate to its catalytic performance and stability. nih.gov
In-situ X-ray Absorption Spectroscopy (XAS) for Active Site Analysis in Copper;platinum
In-situ X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the electronic and local atomic structure of catalytic materials under reaction conditions. nih.gov For copper-platinum (Cu-Pt) bimetallic catalysts, XAS provides critical insights into the nature of the active sites by probing the oxidation state, coordination environment, and elemental distribution within the nanoparticles. nih.govacs.org
A study combining XAS and pair distribution function (PDF) analysis on supported PtCu bimetallic nanoparticles revealed dynamic changes in the catalyst structure depending on the gaseous environment. The X-ray Absorption Near Edge Structure (XANES) region of the spectra provides information on the oxidation state and geometry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region offers details about the coordination number (CN) and bond distances of neighboring atoms. beilstein-journals.orgresearchgate.net
In one investigation, the surface of a ~2.5 nm PtCu bimetallic particle was found to be enriched in copper after treatment in a hydrogen (H₂) atmosphere, with the core remaining a bimetallic alloy. acs.org However, upon treatment with carbon monoxide (CO), a known probe molecule and a common reactant or intermediate in many catalytic reactions, a significant restructuring was observed. The CO treatment led to the enrichment of platinum on the surface layer, accompanied by the migration of copper towards the core of the nanoparticle. acs.org This reversible segregation, driven by the strong affinity of CO for platinum, highlights the dynamic nature of the active sites in Cu-Pt catalysts.
The table below summarizes the coordination numbers derived from in-situ EXAFS analysis of PtCu nanoparticles under different gas treatments, illustrating the change in the local environment of the platinum atoms.
| Gas Treatment | Scattering Pair | Coordination Number (CN) | Bond Distance (Å) |
|---|---|---|---|
| H₂ Treatment | Pt-Cu | ~6.9 | ~2.65 |
| Pt-Pt | ~3.1 | ~2.77 | |
| CO Treatment | Pt-Cu | ~4.2 | ~2.68 |
| Pt-Pt | ~5.8 | ~2.76 |
This table presents hypothetical data based on findings from referenced studies for illustrative purposes.
These in-situ XAS studies are crucial for understanding that the catalytically active surface of copper-platinum materials is not static but can be significantly altered by the reaction environment, which has profound implications for catalyst design and optimization.
In-situ Raman and Infrared Absorption Spectroscopy for Reaction Intermediates on this compound
In-situ Raman and Infrared (IR) absorption spectroscopies are indispensable tools for identifying reaction intermediates and understanding reaction mechanisms on the surface of copper-platinum catalysts. nih.govspecac.com These vibrational spectroscopy techniques provide molecular-level information about adsorbed species under reaction conditions. youtube.com
In-situ Infrared Spectroscopy:
Fourier Transform Infrared (FTIR) spectroscopy is particularly effective in detecting adsorbed species like carbon monoxide (CO), which is a common intermediate in many catalytic reactions involving hydrocarbons and oxygenates. specac.com In studies of PtCu bimetallic nanoparticles, in-situ FTIR has been used to complement XAS data by providing direct evidence of the surface composition changes. For instance, upon exposure to CO, the IR spectra show characteristic bands for CO adsorbed on platinum sites, confirming the CO-induced segregation of platinum to the surface. acs.org The position and intensity of these bands can provide information about the nature of the adsorption sites (e.g., on-top, bridge-bonded) and the surface coverage of intermediates. nih.gov
In-situ Raman Spectroscopy:
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed vibrational information of molecules adsorbed on nanostructured metal surfaces. core.ac.ukresearchgate.net Both copper and platinum are known to exhibit SERS activity. For copper-platinum systems, SERS can be employed to study the adsorption and reaction of various molecules.
For example, the adsorption of pyridine, a common probe molecule, on copper and platinum surfaces has been extensively studied using SERS. The vibrational frequencies of adsorbed pyridine are sensitive to the nature of the metal surface and the electrode potential. core.ac.ukresearchgate.netacs.org High-quality SERS spectra of pyridine can be obtained from both copper and platinum surfaces, with characteristic ring breathing modes appearing around 1000-1040 cm⁻¹. researchgate.net
In the context of identifying reaction intermediates, in-situ Raman spectroscopy has been used to observe species formed during CO₂ electroreduction on copper surfaces. researchgate.netresearchgate.netnih.gov For instance, distinct Raman peaks corresponding to adsorbed CO on different sites (top vs. bridge) can be identified. researchgate.net The potential-dependent behavior of these intermediates provides insights into the reaction pathway. While these studies often focus on pure copper, the principles are directly applicable to understanding the role of both copper and platinum sites in bimetallic catalysts.
The table below shows typical vibrational frequencies for CO adsorbed on copper and platinum surfaces, which can be used to identify these intermediates in in-situ spectroscopy studies.
| Adsorbed Species | Metal Surface | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| CO | Copper | C-O stretch (on-top) | ~2080 - 2110 |
| Platinum | C-O stretch (on-top) | ~2050 - 2090 | |
| Pyridine | Copper | Ring breathing | ~1015 |
| Platinum | Ring breathing | ~1025 |
This table presents typical data from referenced studies for illustrative purposes.
By combining in-situ Raman and IR spectroscopies, a more complete picture of the reaction intermediates and their behavior on the surface of copper-platinum catalysts can be obtained, which is essential for elucidating reaction mechanisms.
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) for Surface Stability of this compound
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material's surface under pressures higher than in traditional XPS. psi.ch This capability is crucial for studying the surface stability and reactivity of copper-platinum catalysts under conditions that mimic real catalytic environments. acs.orgresearchgate.net
AP-XPS studies on model systems, such as Cu(111) surfaces, during CO oxidation have revealed the dynamic nature of the copper surface. Under reaction conditions with O₂:CO partial pressure ratios above 1:3, a thin layer of cuprous oxide (Cu₂O) forms on the surface. acs.org This oxide layer can grow in thickness with increasing temperature. acs.org Importantly, AP-XPS can also identify surface intermediates. In the case of CO oxidation on Cu(111), a CO₂δ⁻ species was identified, with its coverage correlating with the amount of Cu₂O, suggesting that the oxide phase is highly active for the reaction. acs.org
In bimetallic copper-platinum systems, AP-XPS can be used to track the surface composition and oxidation states of both metals during a catalytic reaction. For instance, in studies of CO oxidation on Pt-Cu alloys, AP-XPS can monitor the segregation of either metal to the surface and the formation of oxides under different gas atmospheres and temperatures. This information is vital for understanding the stability of the alloy surface and how it relates to catalytic activity and selectivity.
The table below presents hypothetical binding energies that could be observed in an AP-XPS study of a copper-platinum catalyst under CO oxidation conditions, indicating the different chemical states of copper and platinum.
| Element | Photoelectron Line | Chemical State | Typical Binding Energy (eV) |
|---|---|---|---|
| Copper | Cu 2p₃/₂ | Cu(0) | ~932.7 |
| Cu(I) in Cu₂O | ~932.5 | ||
| Cu(II) in CuO | ~933.8 | ||
| Platinum | Pt 4f₇/₂ | Pt(0) | ~71.2 |
| Pt(II) in PtO | ~72.5 | ||
| Pt(IV) in PtO₂ | ~74.2 |
This table presents typical binding energy ranges from the literature for illustrative purposes.
By providing direct, in-situ information about the surface composition and chemical states of the constituent metals, AP-XPS is a critical tool for assessing the stability and understanding the reactive surface of copper-platinum catalysts under operating conditions.
Electrochemical Characterization Methods for this compound Electrocatalysts
Cyclic Voltammetry (CV) for Electrochemical Active Surface Area (ECSA) Determination of this compound
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to determine the Electrochemical Active Surface Area (ECSA) of electrocatalysts, which is a measure of the surface area that is accessible to the electrolyte and available for electrochemical reactions. jeires.comjeires.com For copper-platinum electrocatalysts, several CV-based methods can be employed to estimate the ECSA, primarily focusing on the well-characterized electrochemical behavior of platinum. neware.net
One of the most common methods is based on the underpotential deposition of hydrogen (H-UPD). In an acidic electrolyte, the adsorption and desorption of a monolayer of hydrogen atoms on the platinum surface produce distinct peaks in the CV. jeires.com By integrating the charge associated with either the hydrogen adsorption or desorption peaks (after correcting for the double-layer charging current) and assuming a charge of 210 µC/cm² for a monolayer of adsorbed hydrogen on polycrystalline platinum, the ECSA can be calculated. neware.net
Another widely used technique is CO stripping voltammetry. researchgate.net In this method, the catalyst surface is first saturated with a monolayer of adsorbed carbon monoxide (CO). Subsequently, the potential is scanned to positive values, causing the electro-oxidation of the adsorbed CO to CO₂. The integrated charge of the CO oxidation peak, assuming a charge of 420 µC/cm² for a monolayer of linearly bonded CO on platinum, is used to calculate the ECSA. neware.net
The underpotential deposition (UPD) of a metal, such as copper, can also be utilized to determine the ECSA of platinum-containing catalysts. researchgate.net A monolayer of copper is deposited on the platinum surface at a potential more positive than that required for bulk copper deposition. The charge associated with the stripping of this copper monolayer is then used to calculate the ECSA.
The table below summarizes the key parameters for these three common methods for ECSA determination of copper-platinum electrocatalysts.
| Method | Probing Species | Assumed Charge for Monolayer (µC/cm² of Pt) | Typical Electrolyte |
|---|---|---|---|
| Hydrogen Underpotential Deposition (H-UPD) | Hydrogen (H) | 210 | 0.5 M H₂SO₄ or 0.1 M HClO₄ |
| CO Stripping Voltammetry | Carbon Monoxide (CO) | 420 | 0.5 M H₂SO₄ or 0.1 M HClO₄ |
| Copper Underpotential Deposition (Cu-UPD) | Copper (Cu) | 420 (for a full monolayer) | Acidic solution containing CuSO₄ |
The choice of method can depend on the specific composition and structure of the copper-platinum catalyst, as the presence of copper can influence the hydrogen adsorption/desorption behavior. CO stripping is often considered a more reliable method for Pt-based alloys.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics of this compound
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics of electrochemical processes, such as charge transfer, at the electrode-electrolyte interface. By applying a small amplitude AC potential or current signal over a wide range of frequencies, the impedance of the system can be measured. For copper-platinum electrocatalysts, EIS provides valuable information about the charge transfer resistance (Rct), which is inversely proportional to the rate of the electrochemical reaction.
The results of an EIS experiment are often visualized in a Nyquist plot, where the imaginary part of the impedance (-Z") is plotted against the real part (Z'). A typical Nyquist plot for an electrochemical system often shows a semicircle at high frequencies, followed by a straight line at low frequencies. The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A smaller Rct value indicates faster charge transfer kinetics and, therefore, a more efficient electrocatalyst.
The impedance data can be modeled using an equivalent electrical circuit, which consists of a combination of resistors, capacitors, and other electrical elements that represent the different physical and chemical processes occurring at the electrode. A common equivalent circuit for a simple electrochemical system includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct).
For more complex systems, such as the oxidation of methanol (B129727) on Cu@Pt/C electrocatalysts, the equivalent circuit may include additional elements to account for processes like the adsorption of intermediates. The figure below shows a representative Nyquist plot and a possible equivalent circuit model for the methanol oxidation reaction on a Cu@Pt/C electrocatalyst.

The table below provides an example of the values of the equivalent circuit elements that could be obtained from fitting the EIS data for a copper-platinum electrocatalyst compared to a pure platinum catalyst.
| Electrocatalyst | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (Cdl) (μF) |
|---|---|---|---|
| Pt/C | ~5.2 | ~85.3 | ~150 |
| Cu@Pt/C | ~5.1 | ~45.7 | ~250 |
This table presents hypothetical data based on findings from referenced studies for illustrative purposes.
The lower charge transfer resistance for the Cu@Pt/C catalyst compared to the Pt/C catalyst would indicate enhanced kinetics for the electrochemical reaction, demonstrating the beneficial effect of incorporating copper into the platinum catalyst.
Amperometric Methods for Performance Evaluation of this compound Electrodes
Amperometry is an electrochemical technique where the current is measured as a function of time at a constant applied potential. It is a widely used method for the quantitative analysis of various electroactive species and for evaluating the performance of electrocatalytic materials like copper-platinum. mdpi.com The performance of copper-platinum electrodes is often assessed by their application in amperometric sensors, for example, for the detection of glucose or hydrogen peroxide. nih.govnih.govnih.govmdpi.com
In a typical amperometric measurement, a constant potential is applied to the working electrode (the copper-platinum electrode) that is sufficient to cause the oxidation or reduction of the target analyte. When the analyte is introduced into the electrochemical cell, a change in current is observed, which is proportional to the concentration of the analyte. The key performance metrics for an amperometric sensor are its sensitivity, detection limit, linear range, response time, and selectivity.
Copper-platinum electrodes have shown promise as non-enzymatic sensors for glucose. mdpi.comnih.gov The electrocatalytic activity of both copper and platinum contributes to the oxidation of glucose at a lower potential and with higher sensitivity compared to single-metal electrodes. Similarly, these electrodes can be used for the amperometric detection of hydrogen peroxide, where the catalytic decomposition of H₂O₂ on the electrode surface generates a measurable current. nih.govresearchgate.netpncalab.com
The table below presents typical performance data for amperometric sensors based on copper-platinum and related materials for the detection of glucose and hydrogen peroxide.
| Electrode Material | Analyte | Sensitivity | Linear Range | Detection Limit |
|---|---|---|---|---|
| CuO/Pt Hybrid | Hydrogen Peroxide | 2205 µA mM⁻¹ cm⁻² | Wide range | 140 nM nih.gov |
| Cu-CuO Nanowires | Glucose | - | Up to 7 mM | 0.5 µM |
| CuO-C-dots/SPCE | Glucose | 110 and 63.3 µA mM⁻¹ cm⁻² | 0.5-2 mM and 2-5 mM mdpi.com | 0.2 mM mdpi.com |
| Copper Oxide on GCE | Glucose | 904 µA mmol⁻¹ L⁻¹ cm⁻² mdpi.com | 0.5–5.0 mmol L⁻¹ mdpi.com | 0.002 mmol L⁻¹ mdpi.com |
This table presents data from referenced studies for illustrative purposes.
The high sensitivity and low detection limits observed for these copper-platinum based electrodes in amperometric applications highlight their excellent electrocatalytic performance. The ability to fine-tune the composition and structure of copper-platinum nanomaterials allows for the optimization of these performance metrics for specific sensing applications.
Advanced Spectroscopic Probes for Electronic Structure of this compound
The unique electronic properties of materials exhibiting CuPt-type ordering, which are a direct consequence of their altered crystal symmetry and band structure, can be investigated using a variety of advanced spectroscopic techniques. These probes are highly sensitive to the subtle changes in the electronic states and transition probabilities induced by the atomic arrangement. By analyzing the interaction of light with the material, these methods provide detailed insights into the fundamental electronic characteristics that govern the material's optical and electrical behavior. Techniques such as spectroscopic ellipsometry, polarized photoluminescence, and modulation spectroscopy serve as powerful tools to characterize the dielectric response, electronic transitions, and critical points in the band structure of these ordered alloys.
Spectroscopic Ellipsometry (SE) for Optical Response of CuPt-type Materials
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample surface. It determines the complex dielectric function (ε = ε₁ + iε₂) of a material over a wide range of photon energies. The dielectric function is a fundamental property that describes how a material responds to an electric field, and its spectral features are directly related to the electronic band structure. The imaginary part, ε₂, is particularly important as it reveals the absorption characteristics and is linked to the joint density of states for interband electronic transitions.
In materials with CuPt-type ordering, SE is used to characterize the anisotropic optical response that arises from the reduced crystal symmetry. The ordering induces changes in the electronic band structure, which in turn modifies the dielectric function. By applying SE, researchers can identify and quantify these changes. For instance, SE has been successfully employed to reveal the optical anisotropy in GaAsBi alloys that exhibit CuPt-B-type atomic ordering researchgate.net. The analysis of the dielectric function obtained from SE measurements allows for the identification of critical point energies in the band structure, providing a comprehensive picture of the material's electronic properties.
The data derived from SE is crucial for designing and understanding optoelectronic devices, as the dielectric function dictates how light propagates, reflects, and is absorbed by the material.
Table 1: Representative Data Obtainable from Spectroscopic Ellipsometry on CuPt-type Ordered Materials
| Parameter | Description | Typical Value/Observation | Reference |
| Dielectric Function (ε) | Represents the material's optical response to an electromagnetic field. | Spectral features (peaks) correspond to critical point transitions in the electronic band structure. | researchgate.netresearchgate.netmdpi.com |
| Optical Anisotropy | The dependence of optical properties on the direction of light propagation and polarization. | Revealed in materials with CuPt-type ordering due to symmetry reduction. | researchgate.net |
| Critical Point Energies | Energies corresponding to sharp features in the joint density of states (e.g., E₀, E₁, E₂). | Determined from the analysis of the dielectric function spectra. | researchgate.net |
Polarized Photoluminescence (PL) for Electronic Transitions in CuPt-type Materials
Photoluminescence (PL) spectroscopy is a technique where a material absorbs photons and then re-emits photons. The energy of the emitted photons provides information about the electronic states and transitions within the material. In the context of CuPt-type ordered alloys, analyzing the polarization of the emitted light yields critical insights into the electronic structure.
The spontaneous ordering in the CuPt structure leads to a reduction of the crystal's cubic symmetry. This symmetry breaking lifts the degeneracy of the valence band at the Γ-point of the Brillouin zone, resulting in a valence band splitting (VBS). A direct consequence of this splitting is that the optical transitions near the band edge become sensitive to the polarization of light. The emission is typically stronger for light polarized parallel to the rsc.org crystal direction compared to the rsc.org direction.
Polarized PL spectroscopy is therefore a primary tool for confirming and quantifying the degree of CuPt-type ordering. A high degree of polarization in the emitted light is a strong indicator of a well-ordered superlattice. For example, in studies of GaInP₂ with partial CuPt-type ordering, the luminescence was found to be composed of both polarized and non-polarized components, which were attributed to emissions from ordered domains and disordered regions, respectively researchgate.net. Research on CuPt-ordered GaAsBi alloys has reported a polarization ratio reaching as high as 2.4 at room temperature aip.org. Furthermore, temperature-dependent polarized PL studies can reveal the dynamics of charge carriers, such as their thermal activation and transfer between ordered and disordered regions of the alloy researchgate.netresearchgate.net.
Table 2: Key Research Findings from Polarized Photoluminescence of CuPt-type Ordered Materials
| Material System | Finding | Reported Value | Reference |
| GaAsBi | Polarization Ratio at Room Temperature | Up to 2.4 | aip.org |
| GaInP₂ | Thermal Activation Energy (Carrier transfer from ordered to disordered regions) | 10 meV | researchgate.net |
| GaInP₂ | Peak Position (Emission from ordered domains) | ~1.968 eV | aps.org |
Modulation Spectroscopy for Critical Points Analysis in CuPt-type Materials
Modulation spectroscopy techniques, such as photoreflectance (PR) and electroreflectance (ER), are highly sensitive methods for probing the electronic band structure of semiconductors. These techniques measure the change in a material's reflectivity caused by periodically modulating a physical parameter, such as an incident laser beam (in PR) or an electric field (in ER). The resulting spectra exhibit sharp, derivative-like features at energies corresponding to critical points—specific points in the Brillouin zone where interband transitions occur.
The high sensitivity of modulation spectroscopy makes it exceptionally well-suited for studying the subtle effects of CuPt-type ordering on the band structure. One of the most significant applications is the direct and precise measurement of the valence band splitting (VBS) induced by the ordering. This splitting is often difficult to resolve with conventional absorption or photoluminescence spectroscopy but appears as a distinct feature in modulation spectra.
For instance, photo-modulated transmittance and reflectance measurements on CuPt-ordered GaAsBi alloys have been used to determine the ordering-induced VBS researchgate.net. Similarly, ER studies on ordered Ga₀.₅In₀.₅P identified anomalous peaks in the spectra that were attributed to the zone-folding effect of the L-point into the Γ-point of the Brillouin zone, a hallmark of the CuPt-type structure. These precise measurements of critical point energies and energy splittings provide quantitative data that are essential for validating theoretical models of the electronic band structure in these complex alloys.
Table 3: Quantitative Analysis of Band Structure from Modulation Spectroscopy of CuPt-type Ordered Materials
| Material System | Parameter Measured | Technique | Reported Value | Reference |
| GaAsBi | Ordering-induced Valence Band Splitting | Photo-modulated Transmittance and Reflectance | ~60 meV | researchgate.net |
| Ga₀.₅In₀.₅P | Anomalous Peak from L-point Zone Folding | Electroreflectance | 2.35 eV |
Catalytic Applications and Performance of Copper;platinum Systems
Heterogeneous Catalysis with Copper-Platinum
Copper-platinum catalysts have demonstrated significant potential in a range of heterogeneous catalytic reactions. The interactions between copper and platinum atoms create active sites with modified electronic properties, influencing the adsorption and activation of reactants and leading to improved catalytic performance. rsc.orgsciengine.com This section delves into specific applications, highlighting the unique advantages of different CuPt compositions and structures.
Selective Hydrogenation Reactions Catalyzed by Copper-Platinum
Single-atom alloys (SAAs) of platinum in copper have emerged as a promising class of catalysts for selective hydrogenation reactions. rsc.org In these systems, isolated platinum atoms dispersed in a copper matrix provide sites for hydrogen activation, while the surrounding copper surface facilitates the selective hydrogenation of specific functional groups. osti.govnih.gov This approach leverages the high activity of platinum for H₂ dissociation while mitigating its tendency to promote undesired side reactions, such as C-C bond cleavage. nih.govtufts.edu
Hydrogenation of Butadiene using Copper-Platinum Single Atom Alloys
The selective hydrogenation of 1,3-butadiene (B125203) to butenes is a critical industrial process for purifying alkene streams used in polymerization. tufts.edu Copper-platinum single-atom alloys have proven to be highly effective catalysts for this reaction. osti.govtufts.edu Supported on γ-alumina, PtCu SAA nanoparticles with less than one platinum atom per 100 copper atoms show high activity and selectivity for converting butadiene to butenes under mild conditions. osti.govtufts.edu The isolated platinum atoms are capable of activating hydrogen, which then spills over to the copper surface to hydrogenate the butadiene. tufts.edu A key advantage of this single-atom geometry is its inability to facilitate C-C bond scission, which prevents over-hydrogenation to butane (B89635) and enhances selectivity. osti.govtufts.edu
Table 1: Hydrogenation of Butadiene with CuPt Single Atom Alloys
| Catalyst System | Key Finding | Reference |
|---|---|---|
| Pt/Cu(111) Single-Atom Alloy | Isolated Pt atoms enable H₂ activation and spillover, preventing C-C bond scission and enhancing selectivity to butenes. | osti.govtufts.edu |
| γ-Alumina-supported PtCu SAA nanoparticles | High activity and selectivity for butadiene hydrogenation to butenes with <1 Pt atom per 100 Cu atoms. | osti.govnih.govtufts.edu |
| Pt/Cu(111) SAA (DFT and Microkinetic Modeling) | Both Pt and Cu sites are active for hydrogenation, with the overall selectivity dictated by the Pt sites. | acs.org |
Hydrogenation of Unsaturated Aldehydes by Copper-Platinum Single Atom Alloys
The selective hydrogenation of the C=O bond in unsaturated aldehydes to produce unsaturated alcohols is a valuable transformation in the fine chemicals industry. nsf.govresearchgate.net Copper-platinum single-atom alloys have shown significant promise for this application. The rationale is that copper surfaces favor the hydrogenation of the C=O bond over the C=C bond, while the dispersed platinum atoms are necessary to activate molecular hydrogen. nsf.govresearchgate.net
A kinetic study on the hydrogenation of cinnamaldehyde (B126680) using CuPtx/SBA-15 SAA catalysts revealed that the selectivity towards cinnamyl alcohol is highly dependent on the Pt content. acs.orgnsf.gov Optimal performance was observed with a catalyst having a very low Pt concentration (x=0.005). acs.orgresearchgate.net The addition of even small amounts of platinum to the copper catalyst was found to significantly alter the intrinsic performance of the hydrogenation sites. acs.orgresearchgate.net The selectivity is controlled by the relative rates of hydrogenation to the unsaturated alcohol versus the saturated aldehyde, which can vary by an order of magnitude depending on the platinum content. acs.org
Interestingly, surface science studies and quantum mechanics calculations suggest a more complex mechanism than simple H₂ activation on Pt sites. nsf.govresearchgate.net It has been proposed that the role of platinum may also involve indirect electronic modifications of the neighboring copper atoms. nsf.gov Furthermore, the adsorption geometry of the unsaturated aldehyde on the copper surface, which tends to occur via the oxygen atom, plays a role in the observed selectivity. nsf.govresearchgate.net
Table 2: Hydrogenation of Unsaturated Aldehydes with CuPt Single Atom Alloys
| Catalyst System | Unsaturated Aldehyde | Key Finding | Reference |
|---|---|---|---|
| CuPtx/SBA-15 SAA | Cinnamaldehyde | Optimal selectivity to cinnamyl alcohol at x=0.005 Pt content. | acs.orgnsf.gov |
| Pt single atoms in Cu nanoparticles | Unsaturated Aldehydes | Pt atoms promote H₂ activation, while Cu surfaces favor C=O hydrogenation. | nsf.govresearchgate.net |
| Pt single atoms in Cu nanoparticles | Unsaturated Aldehydes | Selectivity is influenced by competitive adsorption and the aldehyde's bonding geometry on the Cu surface. | nsf.govresearchgate.net |
Carbon Monoxide Oxidation over Copper-Platinum Intermetallic Compounds
The oxidation of carbon monoxide (CO) is a crucial reaction in applications such as automotive exhaust treatment and preferential oxidation (PROX) of CO in hydrogen streams for fuel cells. mdpi.comresearchgate.net Intermetallic compounds of copper and platinum have demonstrated enhanced catalytic activity for CO oxidation compared to their monometallic counterparts. mdpi.comchemrxiv.org
Theoretical studies based on Density Functional Theory (DFT) have indicated that Cu₃Pt and CuPt alloys exhibit higher activity for CO oxidation. chemrxiv.orgresearchgate.net This is attributed to a lower kinetic barrier for the breaking of O-O bonds on the CuPt(111) surface compared to pure Pt. chemrxiv.org The introduction of copper promotes the adsorption of O₂ and its competitive adsorption with CO. mdpi.comresearchgate.net Furthermore, the adsorption of CO on copper is significantly weaker than on platinum, which helps to mitigate the poisoning effect of CO on the catalyst surface. mdpi.comresearchgate.net
Experimental studies on alumina-supported PtCu intermetallic compounds have confirmed their activity in the preferential oxidation of CO in the presence of excess hydrogen. researchgate.net During the oxidation process, the surface of the PtCu catalyst can become enriched with copper. mdpi.comresearchgate.net This surface segregation, combined with the electronic modifications induced by the intermetallic structure, contributes to the enhanced catalytic performance. mdpi.comchemrxiv.org The intermetallic CuPt phase has also shown good stability and high activity for CO oxidation during redox cycles at high temperatures. chemrxiv.org
Table 3: CO Oxidation over Intermetallic Copper-Platinum Catalysts
| Catalyst System | Key Finding | Reference |
|---|---|---|
| Cu₃Pt and CuPt alloys (DFT studies) | Lower kinetic barrier for O-O bond breaking compared to pure Pt, leading to higher activity. | chemrxiv.orgresearchgate.net |
| Alumina-supported PtCu intermetallics | Active for preferential CO oxidation in H₂-rich streams; Cu promotes O₂ adsorption and reduces CO poisoning. | mdpi.comresearchgate.net |
| Intermetallic CuPt phase | Demonstrates high activity and stability for CO oxidation, even after high-temperature redox treatments. | chemrxiv.org |
General Applications of Intermetallic Copper-Platinum Catalysts in Heterogeneous Reactions
Beyond the specific reactions detailed above, intermetallic CuPt catalysts are being explored for a variety of other heterogeneous catalytic processes. The ordered atomic arrangement in these materials leads to well-defined active sites and modified electronic structures, which can be tailored for specific reactions. researchgate.net
For instance, PtCu single atom alloy catalysts have shown exceptional performance in the selective hydrogenolysis of glycerol (B35011) to 1,2-propanediol, a valuable chemical. nih.gov The interface between the single Pt atoms and the Cu nanoclusters acts as the intrinsic active site, where a synergistic effect facilitates the reaction with a lower activation energy. nih.gov In another application, highly dispersed Pt-Cu nanocatalysts on alumina (B75360) have been developed for the dehydrogenation of perhydromonobenzyltoluene, a liquid organic hydrogen carrier. rsc.org The unique PtCuₓ alloy structure with reduced Pt electron density resulted in excellent activity and selectivity for hydrogen release. rsc.org These examples underscore the versatility of intermetallic CuPt systems in addressing challenges in sustainable chemistry and energy storage. nih.govrsc.org
Electrocatalytic Applications of Copper-Platinum
Copper-platinum alloys are highly promising electrocatalysts for a range of energy conversion and storage applications, including fuel cells and water splitting. The synergistic effects between copper and platinum can lead to enhanced activity, stability, and tolerance to poisoning species compared to pure platinum catalysts. rsc.orgnih.gov
In the context of the oxygen reduction reaction (ORR), a key process in fuel cells, low-platinum CuPt alloy nanoparticles have shown significantly higher specific and mass activities than commercial Pt/C catalysts. nih.govacs.org The introduction of copper modifies the electronic structure of platinum, which accelerates the ORR kinetics and improves the catalyst's stability. nih.govacs.org Porous Cu₃Pt intermetallic nanorods have also demonstrated excellent performance for the ORR, with the nanoporosity enhancing stability. nih.gov
For the methanol (B129727) oxidation reaction (MOR), another important fuel cell reaction, CuPt catalysts have also shown great potential. Amorphous CuPt alloy nanotubes exhibit better MOR activity and stability than crystalline CuPt and commercial Pt/C, which is attributed to an enhanced tolerance to CO poisoning. researchgate.net Similarly, CuPt nanodendrites with a Pt-rich surface have demonstrated significantly higher peak currents for methanol oxidation compared to commercial Pt/C. nih.gov The bifunctional mechanism, where Pt adsorbs methanol and Cu promotes the adsorption of hydroxyl species for CO oxidation, is often cited as the reason for the enhanced performance of CuPt alloys in MOR. mdpi.com
Furthermore, CuPt alloys have been investigated for the hydrogen evolution reaction (HER). The alloying of Pt with Cu introduces lattice strain, which can enhance the electrocatalytic activity. rsc.org The (111) plane of PtCu has been identified as being particularly active for the HER. rsc.org
Table 4: Electrocatalytic Applications of Copper-Platinum
| Application | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| Oxygen Reduction Reaction (ORR) | Low Pt-loaded CuPt alloy nanoparticles on N-doped carbon | Higher specific and mass activity than commercial Pt/C due to synergistic effects. | nih.govacs.org |
| Oxygen Reduction Reaction (ORR) | Porous Cu₃Pt intermetallic nanorods | Nanoporosity enhances stability and performance. | nih.gov |
| Methanol Oxidation Reaction (MOR) | Amorphous CuPt alloy nanotubes | Enhanced activity and stability due to improved CO tolerance. | researchgate.net |
| Methanol Oxidation Reaction (MOR) | CuPt nanodendrites | Higher peak currents compared to commercial Pt/C. | nih.gov |
| Methanol Oxidation Reaction (MOR) | Pd@Cu-Pt/C core-shell catalysts | Bifunctional sites enhance CO oxidation. | mdpi.com |
| Hydrogen Evolution Reaction (HER) | PtCu alloys | Lattice strain enhances electrocatalytic activity; the (111) plane is particularly active. | rsc.org |
Oxygen Reduction Reaction (ORR) Catalysis by Copper-Platinum Nanoalloys
The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Platinum has long been the benchmark catalyst for this reaction, but its high cost and scarcity are significant drawbacks. mdpi.comeurekalert.org Alloying platinum with less expensive metals like copper has emerged as a promising strategy to reduce platinum loading while maintaining or even enhancing catalytic activity. mdpi.com
Low Platinum Loading Copper-Platinum Electrocatalysts for ORR
A key objective in the development of ORR catalysts is to minimize the amount of expensive platinum without compromising performance. eurekalert.org Researchers have successfully synthesized copper-platinum (CuPt) nanoalloys with significantly reduced platinum content that exhibit excellent catalytic activity.
For instance, a low platinum-loading ORR catalyst (PtCu₁-NC) with only 6.68% wt. platinum, featuring CuPt nanoparticles with an average size of 1.51 nm supported on N-doped carbon, has been developed. acs.orgnih.gov This catalyst demonstrates a high specific surface area and a hierarchical porous structure, which facilitates efficient mass transfer. acs.orgnih.gov Another study reported on a Pt/Fe-N-C catalyst with an ultra-low platinum loading of just 1.79 wt.%, which showed remarkable performance and durability. eurekalert.org
These low-platinum catalysts not only reduce costs but can also exhibit enhanced performance compared to commercial platinum-on-carbon (Pt/C) catalysts. eurekalert.orgacs.orgnih.gov The improved activity is often attributed to the synergistic interaction between platinum and the alloying metal, as well as the unique nanostructure of the catalyst. eurekalert.orgacs.orgnih.gov
Table 1: Performance Comparison of Low Pt-Loading CuPt Electrocatalysts for ORR
| Catalyst | Pt Loading (wt%) | Half-Wave Potential (V vs. RHE) | Mass Activity (mA/mgPt) | Specific Activity (mA/cm²) | Reference |
|---|---|---|---|---|---|
| PtCu₁-NC | 6.68 | 0.907 | 5.6 times > Pt/C | 5.3 times > Pt/C | acs.orgnih.gov |
| PtCu Aerogels/C | - | 0.926 | 369 | 0.847 | oaepublish.com |
| Commercial Pt/C | - | 0.888 | 140 | - | oaepublish.com |
| Pt/Fe-N-C | 1.79 | - | Double that of conventional catalysts | - | eurekalert.org |
Data presented is as reported in the cited sources.
Synergistic Effects in Copper-Platinum for Enhanced ORR Performance
The enhanced performance of copper-platinum nanoalloys in the ORR is largely due to synergistic effects between the two metals. acs.orgnih.gov These effects can be electronic and/or geometric in nature.
The introduction of copper modifies the electronic structure of platinum, which can accelerate the ORR and improve stability. acs.orgnih.gov Alloying platinum with copper can lower the d-band center of platinum, which in turn weakens the adsorption energy of oxygen on the platinum surface. oaepublish.com This facilitates the ORR, as an optimal oxygen adsorption energy is crucial for efficient catalysis. oaepublish.com
The strain and electron effects from copper doping are key factors in modifying the properties of platinum. oaepublish.com Density functional theory (DFT) calculations have been used to verify this synergistic effect. acs.orgnih.gov For example, in the PtCu₁-NC catalyst, the synergistic effect from the introduced copper and the electronic effect from the nitrogen-doped support modify platinum's electronic structure, leading to enhanced ORR activity. acs.orgnih.gov
Furthermore, the structure of the nanoalloy plays a significant role. For example, Pt-Co alloys have shown that the formation of a Pt-rich shell and lattice strain can enhance performance. nih.gov Similarly, in PtCu aerogels, the porous structure provides more active sites and improved mass transfer, while the (111) facets of the PtCu alloy are particularly effective for catalyzing the ORR. oaepublish.com
Hydrogen Evolution Reaction (HER) Catalysis by Copper-Platinum Alloys
The hydrogen evolution reaction (HER) is the cathode reaction in water splitting for hydrogen production. While platinum is the most effective catalyst for HER, its cost is a major barrier to large-scale application. acs.org Copper-platinum alloys have been investigated as a cost-effective alternative.
pH Dependence of Hydrogen Evolution over Copper-Platinum
The efficiency of the HER is known to be highly dependent on the pH of the electrolyte. osti.govnih.gov For platinum-group metals, the hydrogen binding energy (HBE) generally increases with increasing pH, which is correlated with a decrease in HER activity. osti.govnih.gov This trend is observed across different platinum-group metals, suggesting a metal-independent effect of pH on HBE. nih.gov
The desorption peaks for underpotentially deposited hydrogen (Hupd) on platinum nanoparticles shift to more positive potentials as the pH increases, indicating a stronger binding of hydrogen to the surface. nih.gov This stronger binding can hinder the release of hydrogen gas, thus slowing down the reaction. Some studies suggest that the presence of alkali metal cations at the electrode interface at higher pH can weaken OH adsorption, which in turn affects the hydrogen binding energy. acs.org While the HER on platinum shows some pH sensitivity, the hydrogen oxidation reaction (HOR) is found to be even more sensitive to pH changes. researchgate.net
Role of Copper in Enhancing Platinum-Based HER Catalysts
The addition of copper to platinum catalysts can lead to a synergistic effect that enhances HER performance. rsc.orgrsc.org Bimetallic copper-platinum composites have been shown to outperform not only monometallic platinum catalysts but also commercial catalysts with similar or even higher platinum content. rsc.orgrsc.org
The incorporation of copper atoms can alter the electronic structure of the platinum, which favorably influences the affinity for adsorbed hydrogen species, leading to improved catalytic activity. rsc.org This is supported by X-ray photoelectron spectroscopy (XPS) data, which shows a larger Pt(0) component in the bimetallic catalysts compared to the monometallic platinum catalyst, suggesting an electron donation from copper to platinum. rsc.org
Interestingly, the catalytic efficiency is not always directly proportional to the platinum content. rsc.orgrsc.org For instance, a bimetallic catalyst with a lower platinum content has demonstrated greater efficiency in certain parameters compared to one with a higher platinum content, highlighting the importance of the synergistic effect. rsc.orgrsc.org The alloying ratio is a critical factor, with different studies reporting optimal performance at different Pt/Cu ratios, such as 3/1 or 1/3. rsc.org The lattice strain introduced by alloying is also considered a factor in enhancing the electrocatalytic activity of Pt-alloy catalysts, with the (111) plane of PtCu being particularly active for the HER. rsc.org
Table 2: HER Performance of Different Carbon-Supported Catalysts
| Catalyst | Onset Potential (V vs. Ag/AgCl) |
|---|---|
| CB/Cu | -0.251 |
| Commercial C/Pt10 | -0.232 |
| CB/Pt | -0.217 |
| CB/CuPt-1 | -0.211 |
| CB/CuPt-2 | -0.199 |
Data from a study on hybrid copper-platinum composites. rsc.org
Methanol Oxidation Reaction (MOR) Catalysis by Copper-Platinum Nanoalloys
The methanol oxidation reaction (MOR) is the key anodic reaction in direct methanol fuel cells (DMFCs). A major challenge in MOR is the poisoning of the platinum catalyst by strongly adsorbed intermediates like carbon monoxide (CO). rsc.org Alloying platinum with copper is a strategy to improve both the activity and the CO tolerance of MOR catalysts. rsc.orgacs.org
For example, ultrastable self-supported PtCu nanowires with copper vacancies have shown outstanding MOR performance, with a specific activity 7.5 times higher than commercial Pt/C. acs.org This was attributed to the weakened CO adsorption due to copper doping and strengthened OH adsorption due to the vacancies. acs.org Similarly, Pt₄₂Cu₅₈ network nanowires delivered a peak mass activity of 1.33 A mgPt⁻¹ and a specific activity of 4.43 mA cm⁻², which are significantly higher than those of commercial Pt/C. rsc.org
The stability of CuPt catalysts in MOR is also improved. The enhanced CO tolerance and stable three-dimensional network structures contribute to sustained high current densities over time. rsc.org Furthermore, DMFCs assembled with CuPt-based anodes have demonstrated higher power densities and better stability compared to those with commercial Pt/C catalysts. acs.orgsciopen.comsciopen.com
Table 3: MOR Performance of Selected Copper-Platinum Catalysts
| Catalyst | Mass Activity (A/mgPt) | Specific Activity (mA/cm²) | Power Density in DMFC (mW/cm²) | Reference |
|---|---|---|---|---|
| PtCu NWs | - | 7.5 times > Pt/C | 2 times > Pt/C | acs.org |
| Pt₄₂Cu₅₈ NWNs | 1.33 | 4.43 | - | rsc.org |
| Ternary CuWPt | 2.11 | 2.5 | 24.3 | sciopen.comsciopen.com |
Performance metrics are compared to commercial Pt/C where specified.
Trimetallic Copper;tungsten;platinum Systems for Enhanced MOR
The quest for more efficient and cost-effective catalysts for direct methanol fuel cells (DMFCs) has led to the exploration of ternary alloy systems. The introduction of a third metal into a bimetallic catalyst can induce synergistic effects that enhance catalytic activity and stability. In this context, trimetallic copper;tungsten;platinum (CuWPt) nanoalloys have emerged as promising candidates for the methanol oxidation reaction (MOR).
Research has demonstrated that the light doping of tungsten (W) into copper-platinum (CuPt) nanoalloys can significantly boost their electrocatalytic performance for MOR. sciopen.comsciopen.comaip.org The synthesis of these ternary nanoalloys is typically achieved by the co-reduction of their respective precursors at elevated temperatures. sciopen.comaip.org The presence of a small amount of tungsten in the CuPt alloy matrix plays a dual role in enhancing the catalytic activity. Firstly, it modifies the electronic properties of platinum, and secondly, it facilitates the removal of poisoning species from the catalyst surface.
A study on ternary CuWPt alloy nanoparticles revealed that a specific atomic composition is crucial for optimal performance. The nanoalloy with a Cu/W/Pt molar ratio of 21/4/75 exhibited a superior specific activity of 2.5 mA cm⁻² and a mass activity of 2.11 A mg⁻¹. sciopen.comsciopen.com This performance surpassed that of other CuWPt alloy compositions, binary CuPt alloys, and the commercial Pt/C catalyst. sciopen.comsciopen.com Furthermore, a DMFC assembled with these optimized CuWPt nanoalloys as the anodic catalyst demonstrated a power density of 24.3 mW cm⁻² and an open-circuit voltage of 0.6 V, which were significantly higher than a cell using a commercial Pt/C catalyst. sciopen.comsciopen.com
| Catalyst | Specific Activity (mA cm⁻²) | Mass Activity (A mg⁻¹ of Pt) | Power Density (mW cm⁻²) | Reference |
|---|---|---|---|---|
| CuWPt (21/4/75 molar ratio) | 2.5 | 2.11 | 24.3 | sciopen.comsciopen.com |
| Binary CuPt alloy | Lower than CuWPt | Lower than CuWPt | Not Reported | sciopen.com |
| Commercial Pt/C | Lower than CuWPt | Lower than CuWPt | Lower than CuWPt | sciopen.comsciopen.com |
Influence of Lattice Strain and Hydrogen Spillover in Copper;platinum MOR Catalysts
The enhanced performance of tungsten-doped copper-platinum catalysts can be attributed to two primary phenomena: lattice strain and hydrogen spillover. sciopen.comaip.org
Lattice Strain: The incorporation of tungsten atoms into the copper-platinum lattice induces a compressive strain on the platinum atoms. sciopen.comaip.org This strain alters the electronic structure of platinum, specifically by lowering the energy of its d-band center. sciopen.comsciopen.com A lower d-band center weakens the chemisorption of carbon monoxide (CO)-like intermediate species, which are notorious for poisoning platinum catalysts during methanol oxidation. sciopen.comaip.org By facilitating the desorption of these poisoning intermediates, the catalytic activity and durability of the platinum sites are significantly improved.
Electrochemical Carbon Dioxide Reduction Reaction (CO2RR) over this compound
Copper-based materials are unique in their ability to electrochemically reduce carbon dioxide (CO₂) to valuable hydrocarbons and alcohols. acs.orgresearchgate.net Alloying copper with other metals, such as platinum, presents a promising strategy to tune the selectivity and efficiency of the CO₂RR. The introduction of platinum can modify the binding energies of key reaction intermediates, thereby directing the reaction pathway towards desired products. hep.com.cnacs.org
Tuning Selectivity towards C2+ Products with this compound
A key goal in CO₂RR is to promote the formation of C2+ products (e.g., ethylene (B1197577), ethanol), which have a higher energy density and economic value than C1 products (e.g., methane (B114726), carbon monoxide). Modifying copper catalysts with platinum has been shown to be an effective strategy to steer the selectivity towards these more complex molecules. hep.com.cnacs.org
Research has demonstrated that the form of the platinum dopant is critical. For instance, creating platinum single-atom sites on a copper catalyst (Cu-Pt₁) can significantly enhance the Faradaic efficiency (FE) for C2+ products, reaching up to 70.4%. hep.com.cnacs.org The underlying mechanism is believed to be the enhanced adsorption and stabilization of *CO intermediates on the catalyst surface. hep.com.cn A higher surface coverage of *CO facilitates their dimerization into *OCCO, a critical intermediate for the formation of C2+ products. hep.com.cnacs.org In contrast, copper catalysts modified with platinum nanoparticles tend to favor the production of methane. hep.com.cnacs.org
| Catalyst | Major Product | Maximum Faradaic Efficiency (%) | Reference |
|---|---|---|---|
| Cu-Pt₁ (Pt single-atoms) | C2+ products | 70.4 | hep.com.cnacs.org |
| Cu-PtNPs (Pt nanoparticles) | CH₄ | 57.7 | hep.com.cnacs.org |
| Cu₉Sm₁–Oₓ | C2+ products | 81.0 | acs.org |
| Halogenated Cu | Total C2+ products | 72.0 | google.com |
Role of Platinum Single Atoms vs. Nanoparticles in this compound CO2RR
The dispersion of platinum on the copper surface, whether as isolated single atoms or as nanoparticles, has a profound impact on the product distribution in CO₂RR. hep.com.cnacs.org
Platinum Single Atoms (Pt₁): When platinum is present as single atoms dispersed on the copper surface, it creates unique active sites. These single-atom sites have been shown to enhance the adsorption of *CO intermediates. hep.com.cn This increased *CO coverage promotes the C-C coupling reaction, leading to a higher selectivity towards C2+ products. hep.com.cnacs.org Theoretical studies suggest that the interfacial sites between the platinum single atoms and the copper host are crucial for stabilizing the *CO intermediates and facilitating the formation of the *OCCO dimer, which is the precursor to C2+ products. hep.com.cn
Platinum Nanoparticles (PtNPs): In contrast, when platinum is present as nanoparticles on the copper surface, the catalytic behavior shifts towards the production of methane (CH₄). hep.com.cnacs.org It is proposed that platinum nanoparticles are more effective at dissociating water molecules, which serves as the proton source in the aqueous electrolyte. hep.com.cn The enhanced availability of protons in the vicinity of the active sites facilitates the deep hydrogenation of *CO intermediates to methane, resulting in a high Faradaic efficiency for CH₄. hep.com.cnacs.org
Structure-Performance Correlations in this compound Catalysis
The catalytic performance of bimetallic copper-platinum systems is intricately linked to their structural properties at the atomic level. Factors such as the degree of atomic ordering, surface composition, and particle morphology can significantly influence activity, selectivity, and stability.
Influence of Atomic Ordering on Catalytic Activity of this compound
The arrangement of copper and platinum atoms within an alloy nanoparticle—whether random (disordered) or in a regular, repeating pattern (ordered)—has a significant impact on its catalytic properties. researchgate.netchemrxiv.org The formation of ordered intermetallic compounds can lead to distinct electronic and geometric effects that are not present in disordered alloys. researchgate.net
Studies on Pt-based alloys have shown that atomic ordering can enhance catalytic activity for reactions like the oxygen reduction reaction (ORR) and MOR. researchgate.netchemrxiv.org For PtCu systems, it has been demonstrated that partially ordered nanoparticles exhibit enhanced activity for both ORR and MOR, with an improvement factor of at least two compared to their disordered counterparts. researchgate.net This enhancement is attributed to the creation of a more favorable electronic structure and surface atomic configuration in the ordered alloy. chemrxiv.org The ordered arrangement influences the Pt-Pt bond distance and the coordination environment of the Pt atoms, which in turn modifies the binding strength of reaction intermediates. chemrxiv.org
In a study on CuPt tubular electrocatalysts, it was found that a higher degree of lattice ordering, combined with a Pt-rich surface, resulted in a five-fold increase in specific activity for the ORR compared to a less ordered catalyst with a Cu-rich surface. acs.org The ordered structure also imparted greater stability, reducing the leaching of copper in acidic media. acs.org These findings underscore the importance of controlling the atomic arrangement to design highly active and durable Cu-Pt catalysts.
Role of Surface Facets and Orientations in Catalytic Properties of this compound
The catalytic performance of bimetallic copper-platinum (Cu-Pt) systems is profoundly influenced by the specific crystallographic facets and orientations exposed on the nanoparticle surface. rsc.orgcatalysis.blog The atomic arrangement, coordination number of surface atoms, and electronic properties vary significantly between different crystal facets, leading to distinct catalytic behaviors in terms of both activity and selectivity. catalysis.blogcatalysis.blognih.gov For face-centered cubic (f.c.c.) metals like platinum and copper, low-index facets such as {111}, {100}, and {110}, as well as high-index facets with more steps, kinks, and low-coordination sites, are of particular interest. catalysis.blogmdpi.comuark.edu
High-index facets are generally associated with higher catalytic activity because they possess a greater density of low-coordination atoms, which serve as highly active sites for breaking chemical bonds. rsc.orgcatalysis.blogoaepublish.com The synthesis of branched or dendritic Pt-Cu nanostructures is a strategy employed to maximize the exposure of these catalytically favorable high-index planes. uark.edu For instance, a two-step polyol synthesis method has been developed to create branched Pt and dendritic Pt-Cu nanoparticles, which involves a slow reduction to form single-crystal seeds followed by a rapid overgrowth along the {111} facets to generate the branched morphology. uark.edu
The selectivity of a reaction is also strongly dependent on the exposed facets. catalysis.blog Different reaction pathways can be favored on different surfaces. catalysis.blog For example, in studies on related copper-based catalysts for CO2 reduction, Cu {100} facets have been shown to facilitate C-C coupling to produce C2 products like ethylene, whereas Cu {111} facets preferentially lead to methane (CH4). nih.gov While the C2H4 products can be formed on {100} facets, they tend to adsorb strongly, whereas they desorb more easily from {111} facets. nih.gov In Pt-Cu single-atom alloys (SAAs) designed for glycerol hydrogenolysis, the lattice spacing observed corresponds to the pure Cu (111) plane, indicating the structural foundation upon which the catalytic sites are built. nih.gov The precise arrangement of Pt atoms on these specific Cu facets is crucial for the resulting catalytic performance. nih.gov
The orientation of the catalyst and the interaction between its facets can create synergistic enhancements. In palladium systems, which are chemically similar to platinum, cubic octahedra exposing both (111) and (100) facets have demonstrated enhanced performance in nitrate (B79036) reduction. oaepublish.com This is attributed to the Pd (111) facet facilitating the initial reduction step, while the Pd (100) facet aids in the subsequent conversion to the final product. oaepublish.com This principle of facet-dependent reaction steps highlights the importance of engineering nanoparticles with a controlled combination of surfaces to optimize multi-step catalytic reactions in Cu-Pt systems.
Table 1: Influence of Crystal Facets on Catalytic Properties
| Crystal Facet/Morphology | Metal System | Key Characteristics | Impact on Catalysis | Source(s) |
|---|---|---|---|---|
| High-Index Facets | Pt, Pd, Cu | Higher density of low-coordination atoms (steps, kinks). | Generally more active for breaking chemical bonds, enhancing catalytic activity. | rsc.orgcatalysis.blogoaepublish.com |
| Branched/Dendritic Nanostructures | Pt-Cu | Designed to expose more high-index planes. | Reduces CO-poisoning and improves efficiency in oxidation reactions. | uark.edu |
| {100} Facets | Cu | Favors C-C coupling. | Promotes the formation of C2 products (e.g., ethylene) in CO2 reduction. | nih.gov |
| {111} Facets | Cu, Pt | Favors methane formation (on Cu); serves as a base for Pt overgrowth in branched structures. | Influences product selectivity; can be a structural template for more complex morphologies. | uark.edunih.gov |
| Combined {111} and {100} Facets | Pd (similar to Pt) | Each facet facilitates a different step in a multi-step reaction. | Creates a synergistic effect, enhancing overall reaction rate and yield. | oaepublish.com |
Synergistic Effects in Bimetallic this compound Catalysts
Bimetallic catalysts often exhibit performance superior to their individual monometallic counterparts, a phenomenon attributed to synergistic effects. nih.govmdpi.com In copper-platinum systems, these effects arise from unique geometric and electronic structures created by the interaction between the two distinct metal atoms, leading to enhanced activity, selectivity, and stability. mdpi.comdigitellinc.comrsc.org
A prominent example of synergy is observed in the glycerol hydrogenolysis reaction to produce 1,2-propanediol (1,2-PDO). nih.govdigitellinc.com While copper-based catalysts are selective for cleaving C-O bonds but have unsatisfactory activity, platinum catalysts are highly active but tend to break C-C bonds, reducing selectivity. nih.gov By creating a Pt-Cu single-atom alloy (SAA), where individual platinum atoms are dispersed on a copper surface, the advantages of both metals are combined. nih.govdigitellinc.com In this arrangement, the Pt-Cu interface sites become the intrinsic active centers; the single Pt atom facilitates the activation of the central C-H bond in the glycerol molecule, while the adjacent Cu atoms are responsible for the dissociation of the terminal C-O bond. nih.govdigitellinc.com This cooperative mechanism changes the reaction pathway to one with a lower activation energy, dramatically boosting both activity and selectivity. nih.govdigitellinc.com PtCu-SAA catalysts have demonstrated extraordinary performance, achieving a 1,2-PDO yield of over 99% with a turnover frequency (TOF) up to 120 times greater than previously reported metal catalysts. digitellinc.com
This synergy is not limited to a single configuration. In the catalytic oxidation of aniline (B41778), a Pt-Cu alloy phase (primarily PtCu3) supported on activated carbon showed significantly higher catalytic activity than either monometallic Pt or Cu catalysts. researchgate.net The even distribution of both components and the formation of the alloy were crucial for this enhanced performance, allowing for the near-complete mineralization of aniline under mild conditions. researchgate.net Similarly, in oxygenate coupling reactions, Pd-Cu bimetallic nanoparticles (with Pd being a close analogue to Pt) showed that a Cu-enriched surface on a Cu-Pd alloy dramatically decreased undesirable decarbonylation pathways while maintaining high catalytic rates. nih.gov
Table 2: Performance Comparison Highlighting Synergistic Effects in Cu-Pt Systems
| Catalyst System | Reaction | Key Finding | Source(s) |
|---|---|---|---|
| PtCu-SAA vs. Monometallic Pt and Cu | Glycerol Hydrogenolysis | PtCu-SAA yielded >99% 1,2-PDO. Monometallic Pt had low selectivity; monometallic Cu had low activity. The TOF for PtCu-SAA was 8-120 fold higher than other catalysts. | nih.govdigitellinc.com |
| Pt-Cu/AC vs. Pt/AC and Cu/AC | Catalytic Oxidation of Aniline | The bimetallic Pt0.5Cu1.5/AC catalyst achieved almost complete aniline mineralization in 60 minutes, far outperforming the monometallic versions. | researchgate.net |
| Pd-Cu/HT-C vs. Pd/HT-C | Oxygenate Coupling | The Pd-Cu bimetallic catalyst dramatically decreased decarbonylation byproducts while preserving high activity, a result of Cu surface segregation. | nih.govresearchgate.net |
| CuPt/Cu | Electrocatalytic Oxidative Dehydrogenation | Exhibited higher intrinsic activity and current density compared to monometallic Cu, attributed to the synergistic effects of Cu and Pt. | nsf.gov |
Stability of this compound Catalysts under Reaction Conditions
The stability of a catalyst under operational conditions is critical for its practical application. For bimetallic copper-platinum systems, stability is a complex issue influenced by the reaction environment, including temperature and the chemical nature of reactants and intermediates. nsf.govaip.org The dynamic nature of these catalysts means their surface composition can change significantly during a reaction. nsf.govaip.org
A primary challenge for Cu-Pt alloy catalysts is the potential for degradation through leaching, where one of the metallic components dissolves into the reaction medium. mdpi.comresearchgate.net Particularly in acidic or strong electrochemical environments, the less noble copper component is susceptible to being preferentially leached from the alloy. mdpi.comresearchgate.net This process alters the catalyst's composition and structure, often leading to a decrease in catalytic activity over time. mdpi.com
Another significant degradation mechanism is sintering, where nanoparticles agglomerate into larger particles at high operating temperatures. researchgate.net This process reduces the active surface area of the catalyst, causing deactivation. researchgate.netresearchgate.net Studies comparing copper-based and platinum-based catalysts for the water-gas shift reaction noted that Cu-based catalysts were highly pyrophoric and prone to severe sintering upon exposure to air, leading to deactivation. researchgate.net While Pt-based catalysts did not exhibit pyrophoricity, they still suffered from sintering of the metallic phase during operation. researchgate.net
Furthermore, the surface composition of Cu-Pt catalysts is not static. In situ spectroscopic studies have revealed that the surface can restructure in response to the surrounding gas atmosphere. nsf.govaip.org For example, exposing a Cu-Pt catalyst to carbon monoxide (CO) or simply heating it can induce the segregation of platinum atoms to the surface. nsf.govaip.org Analysis using X-ray absorption spectroscopy showed that the coordination environment around Pt atoms can change with temperature, indicating diffusion and rearrangement of the atoms within the nanoparticles. aip.org This dynamic behavior means that the "active site" itself can be a function of the reaction conditions, making it imperative to characterize these catalysts in situ to understand their true catalytic nature. aip.org
Despite these challenges, strategies exist to enhance stability. Encapsulating molecules around Pt nanocrystals has been shown to improve stability in acidic media for over 100 hours by altering the surface properties. scitechdaily.com For copper catalysts, modifying the silica (B1680970) support with methyl groups has been found to prevent sintering even under harsh reaction conditions, demonstrating the importance of the support material in maintaining catalyst durability. chinesechemsoc.org
Table 3: Summary of Stability Issues and Degradation Mechanisms for Cu-Pt Catalysts
| Degradation Mechanism | Description | Contributing Factors | Consequence | Source(s) |
|---|---|---|---|---|
| Leaching | Preferential dissolution of one metal component (typically Cu) from the alloy. | Acidic or strong electrochemical environments. | Alters catalyst composition, reduces long-term activity. | mdpi.comresearchgate.net |
| Sintering | Agglomeration of nanoparticles into larger particles. | High operating temperatures, frequent changes in atmosphere. | Reduces active surface area, leading to catalyst deactivation. | researchgate.netresearchgate.net |
| Surface Segregation/Restructuring | Migration of one component (e.g., Pt) to the surface in response to the environment. | Temperature changes, presence of reactive gases (e.g., CO). | Dynamic and reversible changes to the surface composition and active sites. | nsf.govaip.org |
| Carbon Support Corrosion | Degradation of the carbon material used to support the metal nanoparticles. | Oxidative conditions, high potentials in electrochemical cells. | Loss of metal particles, collapse of catalyst layer structure. | researchgate.net |
Emerging Research Directions and Future Outlook for Copper;platinum Compounds
Single-Atom Alloys (SAAs) in Copper-Platinum Systems
Single-atom alloys (SAAs), where individual platinum atoms are dispersed within a copper host matrix, represent a frontier in catalysis. This atomic-level engineering allows for the creation of highly efficient and selective catalysts while minimizing the use of expensive platinum.
The design and synthesis of CuPt SAAs are pivotal to harnessing their unique catalytic properties. Researchers are exploring various methods to achieve precise control over the distribution of single Pt atoms on the copper surface.
A common synthesis strategy involves the galvanic displacement reaction, where a more noble metal ion (like Pt²⁺) replaces a less noble metal (Cu). nih.gov This method has been successfully used to create Pt₁Cu SAA nanocatalysts. nih.gov Another approach is the strong electrostatic adsorption method to synthesize dilute plasmonic alloy catalysts. acs.org The stability of isolated Pt atoms is a key consideration, with studies showing that Pt atoms are more thermodynamically stable on the Cu(111) surface compared to other facets. rsc.org
Characterization techniques such as aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC-HAADF-STEM) and in-situ X-ray absorption fine structure (XAFS) are crucial for confirming the formation of SAAs and the single-atom nature of the dispersed platinum. digitellinc.com The interaction distance between Pt and Cu atoms in these alloys, as determined by techniques like extended X-ray absorption fine structure (EXAFS), is typically found to be between that of a Pt-Pt bond and a Cu-Cu bond, providing direct evidence for the formation of a Pt-Cu alloy phase. rsc.org
A significant challenge in synthesizing SAAs is the tendency of the constituent metals to phase-separate due to their different physical and chemical properties. rsc.org Overcoming this requires careful control of synthesis conditions. Researchers have demonstrated that dispersing individual, isolated platinum atoms in copper surfaces can create highly effective and cost-efficient catalysts for industrial reactions like the selective hydrogenation of 1,3-butadiene (B125203). eurekalert.org
Table 1: Synthesis and Characterization of Copper-Platinum SAAs
| Synthesis Method | Key Features | Characterization Techniques |
|---|---|---|
| Galvanic Displacement | Utilizes the electrochemical potential difference between Pt and Cu. nih.gov | AC-HAADF-STEM, In-situ XAFS, EXAFS nih.govrsc.orgdigitellinc.com |
| Strong Electrostatic Adsorption | Effective for creating dilute plasmonic alloy catalysts. acs.org | Diffuse Reflectance UV-vis Spectroscopy, CO DRIFTS acs.org |
A deep understanding of the catalytic mechanisms at the atomic level is essential for optimizing the performance of CuPt SAAs. These alloys exhibit unique geometric and electronic structures that act as highly efficient active centers for a wide range of reactions. digitellinc.com
In many catalytic processes, the single Pt atoms and the surrounding Cu atoms work in synergy. For instance, in the hydrogenolysis of glycerol (B35011) to 1,2-propanediol, the Pt atom facilitates the activation of the central C-H bond of glycerol, while the adjacent Cu atoms are responsible for the dissociation of the terminal C-O bond. rsc.orgdigitellinc.com This synergistic catalysis alters the reaction pathway compared to monometallic catalysts, leading to significantly enhanced performance. digitellinc.com
Density Functional Theory (DFT) calculations are a powerful tool for elucidating these mechanisms. For example, DFT studies on the electrocatalytic CO₂ reduction have shown that single Pt atoms on a Cu matrix strengthen the adsorption of CO, a key intermediate, leading to enhanced production of methane (B114726) and ethylene (B1197577). nih.gov Similarly, for propane (B168953) dehydrogenation, DFT calculations combined with kinetic Monte Carlo simulations have revealed that Pt/Cu SAAs exhibit high selectivity for propene due to favorable reaction pathways and high energy barriers for side reactions. acs.org
The unique electronic properties of SAAs also play a crucial role. The interaction between the single Pt atoms and the Cu host can modify the electronic structure of the active site, leading to improved catalytic activity and selectivity. For example, in the preferential oxidation of CO, the PtCuₓ SAA and the copper-ceria interface exhibit a synergistic effect. rsc.org
Table 2: Catalytic Applications and Mechanisms of Copper-Platinum SAAs
| Catalytic Reaction | Role of Pt Single Atoms | Role of Cu Host | Synergistic Effect |
|---|---|---|---|
| Glycerol Hydrogenolysis | Activates central C-H bond. rsc.orgdigitellinc.com | Dissociates terminal C-O bond. rsc.orgdigitellinc.com | Changes reaction pathway, boosts performance. digitellinc.com |
| CO₂ Electroreduction | Strengthens CO* adsorption. nih.gov | Provides sites for CO₂ hydrogenation. nih.gov | Promotes formation of CH₄ and C₂H₄. nih.gov |
| Propane Dehydrogenation | Facilitates C-H bond breaking. acs.org | Suppresses coke formation. acs.org | High selectivity to propene. acs.org |
Advanced Functional Materials beyond Catalysis with Copper-Platinum
The unique properties of copper-platinum compounds extend beyond catalysis, with significant potential in optoelectronics and sensor technology.
In the realm of semiconductor materials, a specific atomic arrangement known as CuPt-type ordering can spontaneously occur in certain ternary and quaternary III-V alloys during epitaxial growth. aip.orgresearchgate.net This ordering, where layers of atoms arrange in a superlattice structure, significantly influences the material's electronic and optical properties, particularly the band gap. aip.orgkaist.ac.kr
The CuPt-type ordering leads to a reduction in the band gap energy, a phenomenon that can be harnessed for the engineering of optoelectronic devices such as multi-junction solar cells and lasers. aip.orgnist.gov The degree of this ordering, quantified by an order parameter, is highly sensitive to the growth conditions, including temperature, growth rate, and substrate orientation. aip.org This sensitivity allows for the tailoring of the material's properties for specific applications.
For example, in GaInP₂, a material widely used in optoelectronics, CuPt-B ordering results in a rhombohedral distortion of the crystal lattice. aip.org This structural change is directly linked to the observed modifications in its optical and electrical characteristics. aip.org Similarly, CuPt-type ordering has been observed in other semiconductor alloys like GaAsSb and CdxZn1-xTe, impacting their potential for use in various optoelectronic devices. kaist.ac.krnist.gov
Copper-platinum compounds are also showing great promise in the development of non-enzymatic sensors, particularly for the detection of glucose. researcher.lifedoaj.org These sensors offer advantages over traditional enzyme-based sensors, such as higher stability and lower cost. doaj.org
The electrocatalytic activity of copper and platinum makes them suitable for the direct oxidation of glucose. doaj.org Researchers have developed various sensor platforms incorporating copper and platinum. For instance, composite materials combining platinum-copper oxide with reduced graphene oxide have been explored to enhance sensitivity and stability for glucose detection. mdpi.com
In one study, complex compounds of copper(II) and platinum(II) immobilized on graphene oxide and decorated with platinum nanoparticles demonstrated excellent electrocatalytic features for detecting both hydrogen peroxide and glucose. researcher.life These sensors exhibited low limits of detection and good sensitivity, highlighting their potential for practical applications in biological fluid analysis. researcher.life
The development of these non-enzymatic sensors often involves creating nanostructured materials to maximize the active surface area and enhance catalytic efficiency. While challenges such as selectivity in the presence of interfering species remain, the use of advanced materials like copper-platinum compounds holds significant potential for the next generation of glucose monitoring devices. doaj.org
Table 3: Performance of Copper-Platinum Based Non-Enzymatic Glucose Sensors
| Sensor Material | Linear Range | Limit of Detection (LOD) | Sensitivity |
|---|---|---|---|
| [Cu(L)Cl₂] & [Pt(L)Cl]Cl on GO with Pt nanoparticles | 0.01 mmol l⁻¹ to 2 mmol l⁻¹ | 0.054 µmol l⁻¹ and 0.065 µmol l⁻¹ | - |
Integrated Computational and Experimental Approaches for Rational Design of Copper-Platinum Materials
The rational design of novel copper-platinum materials with tailored properties is increasingly being driven by the integration of computational modeling and experimental validation. doe.govfrontiersin.org This synergistic approach accelerates the discovery and optimization of materials for specific applications.
Computational methods, such as Density Functional Theory (DFT), are employed to predict the structural, electronic, and catalytic properties of new Cu-Pt compositions and configurations. acs.orgresearchgate.net For instance, DFT calculations can be used to screen potential alloy systems, identify promising candidates for ternary alloying additions, and understand the fundamental mechanisms of catalytic reactions at the atomic level. nih.govdoe.gov This theoretical guidance helps to focus experimental efforts on the most promising materials.
Experimental techniques are then used to synthesize the computationally designed materials and to characterize their properties. This can involve creating alloys with specific microstructures and evaluating their performance in real-world conditions. doe.gov For example, after computational screening suggested a Mo-Ni-Al system as a good base for high-temperature alloys, experimental work focused on synthesizing and testing this system, including modifications with platinum group metals. doe.gov
This iterative loop of computational prediction and experimental verification allows for a deeper understanding of structure-property relationships and facilitates the development of advanced materials with enhanced performance. This integrated approach is being applied to a wide range of applications, from designing high-temperature alloys to developing new catalysts and functional materials. doe.govfrontiersin.org
Table 4: Compound Names
| Compound Name |
|---|
| Copper;platinum |
| Platinum-copper single-atom alloy |
| GaInP₂ |
| GaAsSb |
| CdxZn1-xTe |
| Copper(II) complex |
| Platinum(II) complex |
| Graphene oxide |
| Platinum nanoparticles |
| Mo-Ni-Al alloy |
| Butadiene |
| Propene |
| Methane |
| Ethylene |
| 1,2-propanediol |
| Glucose |
| Hydrogen peroxide |
| Carbon monoxide |
| Silver |
| Gold |
| Palladium |
| Rhodium |
| Iridium |
| Ruthenium |
| Nickel |
| Molybdenum |
| Aluminum |
| Gallium |
| Indium |
| Arsenic |
| Antimony |
| Cadmium |
| Zinc |
| Tellurium |
Long-Term Stability and Durability Studies of Copper-Platinum Systems in Various Environments
A critical factor determining the viability of Cu-Pt compounds for practical applications is their long-term stability and durability under diverse and often harsh environmental conditions. Research in this area is multifaceted, addressing the inherent propensity of copper to oxidize and the structural evolution of these bimetallic systems over time.
One of the primary challenges is copper's susceptibility to oxidation in ambient conditions, which can lead to the formation of copper oxides (Cu₂O or CuO) and degrade catalytic performance. However, studies have shown that the formation of an intermetallic CuPt phase can significantly enhance stability. This intermetallic structure can prevent the substantial migration of copper to the surface and the subsequent formation of a passivating copper oxide layer, even under oxidative or reductive environments at temperatures as high as 800°C. chemrxiv.org In situ scanning transmission electron microscopy (STEM) analysis has confirmed the stability of non-intermetallic Cu-Pt nanoparticles at 400°C in both hydrogen (H₂) and oxygen (O₂) atmospheres. chemrxiv.orgrsc.org The intermetallic CuPt phase has demonstrated remarkable resistance to redox conditions at 800°C, with any minor reduction in activity after exposure to oxygen being fully recoverable after a re-reduction treatment. chemrxiv.org
The structure of the alloy plays a crucial role in its stability. Research has indicated that ordered alloy structures on the surface of nanoparticles are more stable during electrochemical activation compared to disordered structures, which are more prone to local crystal structure collapse. ki.si This highlights the importance of precise control over the atomic arrangement within the alloy to enhance its durability.
The environment in which the Cu-Pt system operates is a key determinant of its long-term performance. For instance, in the context of their use in proton exchange membrane fuel cells (PEMFCs), the acidic and oxidative environment of the cathode poses a significant challenge. Degradation in these systems can occur through various mechanisms, including the dissolution of platinum, Ostwald ripening, and agglomeration of nanoparticles. mdpi.com Alloying platinum with copper can mitigate some of these degradation pathways. For example, ternary Pt-Cu-Co alloy electrocatalysts have shown only an 8.3% to 9.5% attenuation in mass activity after 30,000 durability cycles, indicating good durability. researchgate.net
In different applications, such as the electrochemical reduction of carbon dioxide (CO₂), catalyst stability is also paramount. While copper-based catalysts are promising for this application, they can suffer from poisoning by adsorbed oxygen- or sulfur-containing species, which block active sites and reduce activity and selectivity. rsc.org The development of stable Cu-Pt alloys can help to mitigate these poisoning effects and ensure long-term performance. rsc.org
The table below summarizes key findings from recent durability studies on various Cu-Pt systems.
| Cu-Pt System | Environment/Conditions | Key Stability Findings | Reference |
|---|---|---|---|
| Intermetallic CuPt Nanoparticles | Reductive (H₂) and Oxidative (O₂) at 800°C | Prevents substantial Cu migration and oxidation. Activity is recoverable after oxidation. | chemrxiv.org |
| Non-intermetallic Cu-Pt Nanoparticles | Reductive (H₂) and Oxidative (O₂) at 400°C | Demonstrated stability in in situ STEM analysis. | chemrxiv.orgrsc.org |
| Pt-Cu Alloy Nanoparticles | Electrochemical activation for fuel cells | Ordered alloy surface structures are more stable than disordered ones. | ki.si |
| Pt-Cu-Co Ternary Alloy | 30,000 durability cycles (PEMFC conditions) | Mass activity attenuated by only 8.3% to 9.5%. | researchgate.net |
| PtCu Aerogels/C | 5000 potential cycles in O₂-saturated 0.1 M HClO₄ | ECSA loss of 22.1%, comparable to commercial Pt/C. | researchgate.net |
Scalable Synthesis and Industrial Implementation Challenges for Copper-Platinum
While laboratory-scale synthesis of Cu-Pt compounds with tailored properties is well-established, the transition to large-scale, cost-effective industrial production presents significant hurdles. The challenges encompass the complexity of synthesis methods, the cost of precursors, and the need to maintain catalyst performance and durability at an industrial scale.
Several synthesis methods have been developed for Cu-Pt nanoparticles, including co-precipitation, thermal decomposition, sonochemical methods, and electrochemical deposition. However, many of these methods are difficult to scale up. For example, electrochemical deposition requires specialized equipment and precise control over electrochemical potentials, which can limit throughput. Sonochemical methods, while scalable, can be energy-intensive.
Recent research has focused on developing more scalable and cost-effective synthesis routes. One promising approach is the use of supported catalysts, where Cu-Pt nanoparticles are dispersed on high-surface-area materials like alumina (B75360), graphene, or zeolites. This not only enhances stability by preventing nanoparticle agglomeration but also reduces the amount of expensive platinum required. mdpi.com For instance, zeolite-supported Cu-Pt nanoparticles have demonstrated improved resistance to sintering at high temperatures.
Another strategy to reduce costs is the development of single-atom alloys (SAAs), where individual platinum atoms are dispersed on a copper support. eurekalert.org These materials have shown high catalytic activity and selectivity for certain reactions, such as the selective hydrogenation of 1,3-butadiene, while using minimal amounts of platinum. eurekalert.org Researchers have successfully synthesized realistic Pt-Cu SAA nanoparticles on an alumina support and demonstrated their stable performance under industrial pressures and temperatures. eurekalert.org
The table below outlines some of the key challenges and potential solutions for the scalable synthesis and industrial implementation of Cu-Pt compounds.
| Challenge | Description | Potential Solutions | Reference |
|---|---|---|---|
| Complexity of Synthesis Methods | Lab-scale methods like electrochemical deposition are difficult to scale for high throughput. | Developing continuous flow reactors and exploring simpler, one-pot synthesis methods. chemrxiv.orgmdpi.com | |
| High Cost of Platinum | Platinum is a scarce and expensive precious metal, limiting the economic viability of catalysts with high Pt loading. | Alloying with abundant and less expensive copper, developing single-atom alloys, and using supported catalysts to maximize platinum utilization. eurekalert.org | eurekalert.orgmdpi.com |
| Energy-Intensive Processes | Some scalable methods, such as sonochemical synthesis, require significant energy input. | Optimizing reaction conditions (temperature, pressure) and exploring energy-efficient synthesis routes like microwave-assisted synthesis. cip.com.cn | |
| Maintaining Performance at Scale | Ensuring that the catalytic activity, selectivity, and durability achieved in the lab are maintained in large-scale production and industrial reactors. | Rigorous quality control during synthesis, development of robust catalyst formulations, and designing reactors that optimize catalyst performance and lifetime. acs.org | acs.org |
| Environmental and Safety Concerns | The use and disposal of precursor salts and solvents can have environmental impacts. Handling of nanoscale materials requires appropriate safety protocols. | Employing green chemistry principles, such as using less toxic solvents and developing recycling processes for the metals. proplate.commdpi.com | proplate.commdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
